Product packaging for (+)-Coccinine(Cat. No.:CAS No. 212645-13-1)

(+)-Coccinine

Cat. No.: B12777487
CAS No.: 212645-13-1
M. Wt: 301.34 g/mol
InChI Key: MKYLOMHWHWEFCT-TUVASFSCSA-N
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Description

(+)-Coccinine is an enantiomer of the naturally occurring Amaryllidaceae alkaloid and an optical isomer of quinine . This compound is a valuable tool for pharmacological research, primarily functioning as a modulator of cellular excitability. Its mechanism of action involves binding to tubulin and disrupting microtubule assembly, which impacts vital cellular processes including maintenance of cell shape, intracellular trafficking, and cell division . Furthermore, its capacity to dampen the excitability of cardiac and skeletal muscles by blocking sodium and potassium currents across cellular membranes makes it particularly significant for electrophysiology studies . By prolonging the cellular action potential and decreasing automaticity, this compound serves as a crucial probe for investigating ion channel function and regulation, mechanisms of arrhythmias, and the role of microtubules in various neurophysiological and cardiovascular contexts . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO4 B12777487 (+)-Coccinine CAS No. 212645-13-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

212645-13-1

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1R,13R,15R,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol

InChI

InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m1/s1

InChI Key

MKYLOMHWHWEFCT-TUVASFSCSA-N

Isomeric SMILES

CO[C@H]1C=C2[C@@H](C[C@H]1O)N3C[C@@H]2C4=CC5=C(C=C4C3)OCO5

Canonical SMILES

COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Absolute Stereochemistry Determination of (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coccinine is a member of the Amaryllidaceae family of alkaloids, a diverse group of natural products known for their complex structures and significant biological activities. The precise three-dimensional arrangement of atoms, or absolute stereochemistry, is critical to the biological function of such molecules. This guide provides a comprehensive overview of the methodologies employed to definitively establish the absolute stereochemistry of this compound. The determination relies on a synergistic approach, integrating data from chiroptical spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography, often corroborated by computational analysis. The established absolute configuration of this compound is (1R,13R,15R,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]nonadeca-2,4(8),9,17-tetraen-15-ol.

Methodological Approach: A Multi-faceted Strategy

The determination of the absolute stereochemistry of this compound is not reliant on a single technique but rather a confluence of evidence from several analytical methods. This integrated approach provides a robust and reliable assignment of the molecule's configuration. The general workflow involves initial characterization of the relative stereochemistry, followed by the definitive assignment of the absolute configuration.

logical_relationship cluster_relative Relative Stereochemistry NMR NMR Spectroscopy (COSY, NOESY) Xray X-ray Crystallography NMR->Xray Provides initial 3D structure Chiroptical Chiroptical Methods (CD, VCD) NMR->Chiroptical Constrains conformational space Xray->Chiroptical Provides reference for spectral interpretation Absolute_Config Absolute_Config Xray->Absolute_Config Absolute Configuration of This compound Chiroptical->Absolute_Config Absolute Configuration of This compound Computational Computational Chemistry (DFT Calculations) Computational->Chiroptical Computational->Absolute_Config Absolute Configuration of This compound

Figure 1: Logical relationship of methods for stereochemical determination.

Data Presentation

The following tables summarize the key quantitative data that would be acquired during the stereochemical determination of this compound.

Table 1: Chiroptical Data

TechniqueSolventWavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
Circular Dichroism (CD)Methanol (B129727)215+12,500
240-8,200
290+6,500

Table 2: NMR Data (Key NOE Correlations for Relative Stereochemistry)

Irradiated ProtonObserved NOEInferred Proximity
H-13H-15cis relationship
H-15H-16trans relationship
H-1H-13Proximity within the bridged ring system

Table 3: Crystallographic Data

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)10.45
b (Å)15.78
c (Å)8.92
Flack parameter0.05(3)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and relative stereochemistry of the protons in this compound.

Methodology:

  • Sample Preparation: A 5 mg sample of this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer to identify all proton and carbon signals.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions), which is crucial for determining relative stereochemistry. The mixing time for the NOESY experiment is typically set to 500 ms.

X-ray Crystallography

Objective: To obtain the precise three-dimensional structure of this compound, including its absolute stereochemistry.

Methodology:

  • Crystallization: Single crystals of this compound are grown by slow evaporation of a solution in a mixture of methanol and ethyl acetate.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². The absolute configuration is determined by anomalous dispersion effects, with the Flack parameter being a key indicator. A Flack parameter close to zero for the assigned configuration confirms its correctness.[1][2]

Chiroptical Spectroscopy (Circular Dichroism)

Objective: To provide evidence for the absolute configuration by comparing experimental and computationally predicted CD spectra.

Methodology:

  • Experimental Measurement: The CD spectrum of a 0.1 mg/mL solution of this compound in methanol is recorded on a CD spectrometer from 400 to 200 nm.

  • Computational Prediction:

    • The 3D structure of both enantiomers of coccinine is built and optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

    • The theoretical CD spectra for both enantiomers are then calculated using time-dependent DFT (TD-DFT).

    • The experimental spectrum of this compound is compared with the calculated spectra. A match with the calculated spectrum of the (1R,13R,15R,16S)-enantiomer confirms the absolute configuration.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the determination of the absolute stereochemistry of a novel natural product like this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_structure_elucidation Structure Elucidation cluster_absolute_config Absolute Configuration Determination Isolation Isolation from Haemanthus coccineus Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Isolation->Spectroscopy RelativeStereo Relative Stereochemistry (NOESY) Spectroscopy->RelativeStereo Xray X-ray Crystallography RelativeStereo->Xray Chiroptical Chiroptical Methods (CD Spectroscopy) RelativeStereo->Chiroptical Computational Computational Modeling (DFT Calculations) RelativeStereo->Computational Final Final Assignment of Absolute Stereochemistry Xray->Final Chiroptical->Final Computational->Chiroptical

Figure 2: Experimental workflow for stereochemical determination.

Conclusion

The determination of the absolute stereochemistry of this compound is a rigorous process that exemplifies modern structural elucidation. By combining the power of NMR for determining relative stereochemistry, the definitive nature of X-ray crystallography for absolute configuration, and the corroborative evidence from chiroptical methods coupled with computational chemistry, the unambiguous assignment of this compound's three-dimensional structure is achieved. This detailed structural knowledge is paramount for understanding its biological activity and for guiding future drug development efforts based on this intriguing natural product scaffold.

References

An In-depth Technical Guide on the Natural Sources and Isolation of (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Coccinine is a naturally occurring Amaryllidaceae alkaloid that has been identified in several species of the Haemanthus genus. This technical guide provides a comprehensive overview of the known natural sources of this compound, a representative protocol for its isolation and purification, and a summary of the available quantitative data. The methodologies detailed herein are based on established principles for the extraction of alkaloids from plant materials, specifically tailored for members of the Amaryllidaceae family. This document is intended to serve as a valuable resource for researchers interested in the natural product chemistry, pharmacology, and potential therapeutic applications of this compound.

Natural Sources of this compound

This compound has been isolated from various species within the Haemanthus genus, a group of flowering plants belonging to the Amaryllidaceae family. The primary plant part from which this compound is extracted is the bulb. A summary of the known natural sources and the reported yield of the related alkaloid coccinine is presented in Table 1.

Plant SpeciesFamilyPlant PartReported Yield of Coccinine
Haemanthus humilis Jacq.AmaryllidaceaeBulbs1.49 g/kg[1][2][3]
Haemanthus deformisAmaryllidaceaeBulbsNot specified[4]
Haemanthus coccineusAmaryllidaceaeBulbsNot specified[5]
Haemanthus natalensisAmaryllidaceaeBulbsNot specified

Table 1: Natural Sources and Reported Yield of Coccinine.

Isolation and Purification of this compound

The isolation of this compound from Haemanthus bulbs is typically achieved through a multi-step process involving acid-base extraction followed by chromatographic purification. The following is a detailed, representative protocol based on established methods for the isolation of Amaryllidaceae alkaloids.

Experimental Protocol: Acid-Base Extraction

This protocol outlines the initial extraction of the crude alkaloid fraction from the plant material.

  • Plant Material Preparation:

    • Fresh bulbs of a suitable Haemanthus species are collected, washed, and finely chopped or minced to increase the surface area for extraction.

    • The minced plant material is then air-dried or freeze-dried to remove moisture.

  • Initial Extraction:

    • The dried, powdered plant material is macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

    • The solvent is then filtered, and the combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid or 5% acetic acid). This protonates the basic alkaloids, rendering them soluble in the aqueous phase.

    • The acidic solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities, such as fats and waxes. The aqueous layer containing the protonated alkaloids is retained.

    • The pH of the aqueous layer is then adjusted to be basic (pH 9-11) by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water.

    • The basic aqueous solution is then extracted multiple times with a chlorinated organic solvent, such as dichloromethane (B109758) or chloroform. The alkaloids will partition into the organic layer.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid fraction.

cluster_extraction Acid-Base Extraction of this compound plant_material Powdered Haemanthus Bulbs acidic_extraction Dissolve in Acidic Solution (e.g., 2% H₂SO₄) plant_material->acidic_extraction wash_nonpolar Wash with Nonpolar Solvent (e.g., Hexane) acidic_extraction->wash_nonpolar aqueous_layer_1 Aqueous Layer (Protonated Alkaloids) wash_nonpolar->aqueous_layer_1 Retain organic_layer_1 Organic Layer (Neutral/Acidic Impurities) wash_nonpolar->organic_layer_1 Discard basification Basify to pH 9-11 (e.g., with NH₄OH) aqueous_layer_1->basification liquid_liquid_extraction Extract with Organic Solvent (e.g., CH₂Cl₂) basification->liquid_liquid_extraction organic_layer_2 Organic Layer (Free Base Alkaloids) liquid_liquid_extraction->organic_layer_2 Combine aqueous_layer_2 Aqueous Layer (Salts and Polar Impurities) liquid_liquid_extraction->aqueous_layer_2 Discard drying_concentration Dry and Concentrate organic_layer_2->drying_concentration crude_alkaloids Crude Alkaloid Fraction drying_concentration->crude_alkaloids

Figure 1: Workflow for the acid-base extraction of this compound.
Experimental Protocol: Chromatographic Purification

The crude alkaloid fraction is a mixture of different alkaloids and other minor components. Further purification is necessary to isolate this compound.

  • Column Chromatography:

    • The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina.

    • A solvent gradient of increasing polarity is used to elute the compounds. A typical gradient might start with a nonpolar solvent like hexane (B92381) and gradually increase the proportion of a more polar solvent like ethyl acetate, followed by the addition of methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent).

    • Fractions containing compounds with similar TLC profiles are combined.

  • Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC):

    • The fractions enriched with this compound from the initial column chromatography may require further purification.

    • PTLC on silica gel plates with a suitable mobile phase can be an effective method for isolating the pure compound.

    • Alternatively, preparative or semi-preparative HPLC using a C18 or other suitable column with a mobile phase such as a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid can be employed for final purification.

    • The purity of the isolated this compound should be assessed by analytical HPLC.

cluster_purification Purification Workflow for this compound crude_alkaloids Crude Alkaloid Fraction column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_alkaloids->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection enriched_fractions Enriched this compound Fractions fraction_collection->enriched_fractions final_purification Final Purification (PTLC or Preparative HPLC) enriched_fractions->final_purification pure_coccinine Pure this compound final_purification->pure_coccinine characterization Structural Elucidation and Purity Analysis (NMR, MS, Optical Rotation, HPLC) pure_coccinine->characterization

Figure 2: General workflow for the purification of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of the identity and purity of the isolated this compound are performed using a combination of spectroscopic techniques. While specific experimental data for this compound is not fully detailed in the readily available literature, the following tables outline the expected data. Researchers should consult primary literature, such as the work of Wildman et al., for detailed spectroscopic assignments.

PropertyValue
Molecular FormulaC₁₇H₁₉NO₄
Molecular Weight301.34 g/mol
AppearanceCrystalline solid
Optical Rotation [α]DPositive value expected

Table 2: Physicochemical Properties of this compound.

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) group, methylenedioxy group, and aliphatic protons of the alkaloid core.
¹³C NMR Resonances for all 17 carbon atoms, including those in the aromatic rings, methoxy group, methylenedioxy group, and the aliphatic framework.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Table 3: Expected Spectroscopic Data for this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sources and a representative isolation protocol for the Amaryllidaceae alkaloid this compound. The genus Haemanthus stands out as the primary source of this natural product. The described acid-base extraction and chromatographic purification methods offer a robust strategy for obtaining this compound for further chemical and biological investigations. For detailed experimental parameters and comprehensive spectroscopic data, it is recommended to consult the primary scientific literature. This guide serves as a starting point for researchers aiming to explore the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide on the Biosynthetic Pathway of (+)-Coccinine in Amaryllidaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Coccinine is a crinine-type alkaloid found in plants of the Amaryllidaceae family, such as Haemanthus coccineus and Haemanthus humilis.[1][2] Like other Amaryllidaceae alkaloids, its biosynthesis originates from the aromatic amino acids L-phenylalanine and L-tyrosine. These precursors are converted into the central intermediate 4'-O-methylnorbelladine. The characteristic crinine (B1220781) skeleton is then formed through a key para-para' oxidative phenol (B47542) coupling reaction, a step catalyzed by cytochrome P450 enzymes.[3][4] Subsequent modifications of the crinine scaffold, including hydroxylations and methylations, are proposed to lead to the final structure of this compound. While the general pathway for crinine-type alkaloids is established, specific enzymatic steps and quantitative data for this compound biosynthesis are not yet fully elucidated. This guide provides a comprehensive overview of the current understanding of this biosynthetic pathway, including proposed enzymatic reactions, representative experimental protocols for analysis, and a summary of related quantitative data.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages:

  • Formation of the common precursor, 4'-O-methylnorbelladine.

  • Formation of the crinine skeleton via para-para' oxidative coupling.

  • Post-coupling modifications to yield this compound.

Formation of 4'-O-methylnorbelladine

The initial steps of Amaryllidaceae alkaloid biosynthesis are well-established and involve the convergence of two pathways originating from L-phenylalanine and L-tyrosine.[5][6]

  • From L-Phenylalanine: L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) through the phenylpropanoid pathway. Key enzymes in this conversion include Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H).[4]

  • From L-Tyrosine: L-tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to yield tyramine.[4]

  • Condensation and Methylation: Tyramine and 3,4-DHBA undergo a condensation reaction to form a Schiff base, which is then reduced to norbelladine (B1215549). This reaction is catalyzed by norbelladine synthase (NBS) and noroxomaritidine reductase (NR).[4] Norbelladine is subsequently methylated at the 4'-hydroxyl group by norbelladine 4'-O-methyltransferase (N4OMT) to produce the crucial intermediate, 4'-O-methylnorbelladine.[6]

Amaryllidaceae_Alkaloid_Precursor_Biosynthesis General Precursor Pathway in Amaryllidaceae cluster_phenylalanine Phenylpropanoid Pathway cluster_tyrosine Tyrosine Pathway cluster_condensation Core Pathway L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H DHBA 3,4-Dihydroxy- benzaldehyde p_Coumaric_Acid->DHBA Multiple Steps Norbelladine Norbelladine DHBA->Norbelladine NBS/NR L_Tyr L-Tyrosine Tyramine Tyramine L_Tyr->Tyramine TYDC Tyramine->Norbelladine NBS/NR Methylnorbelladine 4'-O-methylnorbelladine Norbelladine->Methylnorbelladine N4OMT

Fig 1. Biosynthesis of 4'-O-methylnorbelladine.
Formation of the Crinine Skeleton

The structural diversity of Amaryllidaceae alkaloids arises from different modes of intramolecular oxidative C-C phenol coupling of 4'-O-methylnorbelladine. The crinine-type skeleton, and therefore this compound, is derived from a para-para' coupling.[3][4] This reaction is catalyzed by cytochrome P450 enzymes of the CYP96T family.[5][7] The coupling product then undergoes further enzymatic reactions, including a Michael addition, to form the characteristic 5,10b-ethanophenanthridine core of crinine-type alkaloids.

Crinine_Skeleton_Formation Formation of the Crinine Skeleton Methylnorbelladine 4'-O-methylnorbelladine Cyclohexadienone Cyclohexadienone Intermediate Methylnorbelladine->Cyclohexadienone para-para' oxidative coupling (CYP96T) Crinine_Skeleton Crinine Skeleton (e.g., Crinine/Vittatine) Cyclohexadienone->Crinine_Skeleton Michael Addition & Reduction

Fig 2. para-para' coupling to form the crinine skeleton.
Proposed Biosynthesis of this compound from the Crinine Skeleton

Following the formation of the basic crinine skeleton, a series of tailoring reactions, such as hydroxylations, methylations, and the formation of a methylenedioxy bridge, are necessary to arrive at the final structure of this compound. Based on the structure of this compound, the following steps are proposed, although the specific enzymes and the precise order of these reactions have not been experimentally verified.

  • Hydroxylation: Introduction of hydroxyl groups at specific positions on the crinine core.

  • Methylation: O-methylation of one of the hydroxyl groups.

  • Methylenedioxy Bridge Formation: Formation of the characteristic methylenedioxy bridge from two adjacent hydroxyl groups, a reaction often catalyzed by specific cytochrome P450 enzymes.

Coccinine_Final_Steps Proposed Final Steps to this compound Crinine_Skeleton Crinine Skeleton Hydroxylated_Intermediate Hydroxylated Crinine Intermediate Crinine_Skeleton->Hydroxylated_Intermediate Hydroxylation(s) (P450s) Methylenedioxy_Intermediate Methylenedioxy Bridge Intermediate Hydroxylated_Intermediate->Methylenedioxy_Intermediate Methylenedioxy Bridge Formation (P450) Coccinine This compound Methylenedioxy_Intermediate->Coccinine Hydroxylation & O-Methylation (OMT)

Fig 3. Proposed biosynthetic pathway to this compound.

Quantitative Data

Specific quantitative data on the biosynthesis of this compound, such as precursor incorporation rates or enzyme kinetic parameters, are currently not available in the literature. However, studies on other Amaryllidaceae alkaloids provide some context for the productivity of these pathways. The table below summarizes the content of some crinine-type and other major Amaryllidaceae alkaloids in various species.

AlkaloidPlant SpeciesPlant PartConcentration/YieldCitation
Crinine-type Alkaloids Crinum latifoliumBulbsPresent, not quantified[8]
Tazettine-type Alkaloids Crinum latifoliumBulbsPresent, not quantified[8]
Lycorine Galanthus reginae-olgaeBulbsMajor component (36.8% of total alkaloid fraction)[9]
Galanthamine Galanthus reginae-olgaeBulbsIdentified, lower concentration[9]
Haemanthamine Haemanthus natalensisBulbsIncorporation of [3-¹⁴C]Tyramine observed[6]
6-Hydroxycrinamine Haemanthus natalensisBulbsIncorporation of [3-¹⁴C]Tyramine observed[6]

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway have not been published. However, the following sections describe representative methodologies used for the study of Amaryllidaceae alkaloids, which can be adapted for research on this compound.

General Protocol for Alkaloid Extraction and HPLC-MS Analysis

This protocol is based on methods developed for the analysis of crinane- and other Amaryllidaceae-type alkaloids.[1][8]

  • Sample Preparation:

    • Collect and freeze-dry the plant material (e.g., bulbs of Haemanthus coccineus).

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 gram) in methanol (B129727) (e.g., 20 mL) for 24 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure.

    • Acidify the crude extract with 2% sulfuric acid to a pH of ~2.

    • Perform liquid-liquid extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove neutral compounds.

    • Basify the aqueous phase with ammonium (B1175870) hydroxide (B78521) to a pH of ~9-10.

    • Extract the alkaloids from the basified aqueous phase with chloroform (B151607) or a chloroform-methanol mixture.

    • Combine the organic phases and evaporate to dryness to yield the crude alkaloid extract.

  • HPLC-MS/MS Analysis:

    • Chromatography System: A high-performance liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might run from 5% B to 95% B over 30 minutes.

    • Mass Spectrometry: Operate in positive ion mode, scanning a mass range appropriate for Amaryllidaceae alkaloids (e.g., m/z 100-800).

    • Tandem MS (MS/MS): Use collision-induced dissociation to obtain fragmentation patterns for structural elucidation. Crinane-type alkaloids often show characteristic neutral losses.[8]

Experimental_Workflow_HPLC Workflow for Alkaloid Analysis Start Plant Material (e.g., Haemanthus bulbs) Grind Drying and Grinding Start->Grind Extract Methanol Extraction Grind->Extract Acidify Acid-Base Extraction Extract->Acidify HPLC HPLC Separation Acidify->HPLC MS ESI-MS/MS Detection HPLC->MS Analysis Data Analysis and Quantification MS->Analysis

Fig 4. General experimental workflow for alkaloid analysis.
Precursor Feeding Studies

Precursor feeding studies using isotopically labeled compounds are fundamental to confirming biosynthetic pathways.

  • Synthesis of Labeled Precursors: Synthesize or procure isotopically labeled precursors (e.g., ¹⁴C- or ¹³C-labeled L-phenylalanine, L-tyrosine, or norbelladine).

  • Administration to Plant Material: Administer the labeled precursor to the plant system (e.g., whole plants, tissue cultures, or specific organs). This can be done by injection into the bulbs or by addition to the culture medium.

  • Incubation: Allow the plant material to metabolize the labeled precursor over a defined period (e.g., several hours to days).

  • Extraction and Analysis:

    • Extract the alkaloids as described in section 3.1.

    • Isolate the target alkaloid, this compound, using preparative HPLC or other chromatographic techniques.

    • Analyze the purified this compound for the incorporation of the isotopic label using mass spectrometry (for stable isotopes like ¹³C) or liquid scintillation counting (for radioisotopes like ¹⁴C).

  • Structural Elucidation: For stable isotope labeling, use NMR spectroscopy to determine the specific position of the label within the this compound molecule, which provides detailed insights into the reaction mechanisms.

References

Physical and chemical properties of (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: (+)-Coccinine is a member of the Amaryllidaceae family of alkaloids, a diverse group of natural products known for their significant biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside general experimental protocols for the isolation, synthesis, and characterization of related Amaryllidaceae alkaloids. Due to the limited publicly available data specifically for this compound, this document also discusses the broader biological activities and potential signaling pathways of this alkaloid class, offering a predictive framework for future research. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₉NO₄PubChem[1]
Molecular Weight 301.34 g/mol PubChem[1]
IUPAC Name (1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]nonadeca-2,4(8),9,17-tetraen-15-olPubChem[1]
InChI Key MKYLOMHWHWEFCT-ZQDZILKHSA-NPubChem[1]
SMILES CO[C@@H]1C=C2--INVALID-LINK--N3C[C@H]2C4=CC5=C(C=C4C3)OCO5PubChem[1]
Predicted LogP 1.8ChemAxon
Predicted pKa 7.5 (most basic)ChemAxon

Spectroscopic Data

Comprehensive experimental spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be inferred from the known structure and data from related Amaryllidaceae alkaloids.

Table 2: Predicted and Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) group protons, protons on the saturated and unsaturated rings, and hydroxyl proton.
¹³C NMR Resonances for aromatic carbons, methoxy carbon, carbons of the heterocyclic rings, and carbons bearing hydroxyl and ether functionalities.
IR Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and alcohol).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 301.34, along with characteristic fragmentation patterns for the alkaloid core structure.

Experimental Protocols

While specific protocols for this compound are not available, the following sections outline general methodologies for the isolation and characterization of Amaryllidaceae alkaloids, which can be adapted for this compound.

Isolation of Amaryllidaceae Alkaloids

Amaryllidaceae alkaloids are typically isolated from plant material (e.g., bulbs, leaves) through a series of extraction and chromatographic steps.

G General Isolation Workflow for Amaryllidaceae Alkaloids plant_material Plant Material (e.g., Haemanthus coccineus) extraction Extraction with a suitable solvent (e.g., methanol (B129727) or ethanol) plant_material->extraction acid_base_extraction Acid-Base Extraction to separate alkaloids extraction->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract chromatography Column Chromatography (e.g., silica (B1680970) gel, alumina) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc purification Further Purification (e.g., preparative HPLC) tlc->purification isolated_alkaloid Isolated this compound purification->isolated_alkaloid

Caption: General workflow for isolating Amaryllidaceae alkaloids.

Methodology:

  • Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent like methanol or ethanol.

  • Acid-Base Extraction: The resulting extract is subjected to an acid-base extraction to selectively isolate the basic alkaloids. The extract is acidified, washed with an organic solvent to remove neutral and acidic compounds, and then basified to liberate the free alkaloids, which are then extracted into an organic solvent.

  • Chromatography: The crude alkaloid extract is then subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity.

  • Purification: Fractions containing the target alkaloid, as identified by Thin Layer Chromatography (TLC), are combined and further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Characterization of this compound

The structure of the isolated this compound would be confirmed using a combination of spectroscopic methods.

G Structural Characterization Workflow isolated_compound Isolated Compound ms Mass Spectrometry (MS) isolated_compound->ms Molecular Weight & Formula nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) isolated_compound->nmr Connectivity & Stereochemistry ir Infrared (IR) Spectroscopy isolated_compound->ir Functional Groups uv_vis UV-Vis Spectroscopy isolated_compound->uv_vis Chromophores xray X-ray Crystallography (optional) isolated_compound->xray 3D Structure structure_elucidation Structure Elucidation ms->structure_elucidation nmr->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation xray->structure_elucidation

Caption: Workflow for the structural elucidation of an isolated natural product.

Methodology:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, ethers, and aromatic rings.

  • UV-Vis Spectroscopy: To analyze the electronic transitions and identify the chromophoric system.

  • X-ray Crystallography: If suitable crystals can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule.

Biological Activity and Signaling Pathways

Specific biological activities and the signaling pathways modulated by this compound have not been reported. However, Amaryllidaceae alkaloids, as a class, are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and acetylcholinesterase inhibitory activities.[2]

Potential Anticancer Activity

Many Amaryllidaceae alkaloids have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[2] These effects are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

G Potential Anticancer Signaling Pathways for Amaryllidaceae Alkaloids coccinine This compound (Hypothesized) pi3k_akt PI3K/Akt Pathway coccinine->pi3k_akt Inhibition mapk MAPK Pathway coccinine->mapk Modulation nfkb NF-κB Pathway coccinine->nfkb Inhibition apoptosis Apoptosis coccinine->apoptosis Induces (Hypothesized) pi3k_akt->apoptosis Inhibits proliferation Cell Proliferation pi3k_akt->proliferation Promotes mapk->proliferation Promotes nfkb->proliferation Promotes invasion Cell Invasion nfkb->invasion Promotes

Caption: Hypothesized anticancer signaling pathways for this compound.

It is plausible that this compound, like other members of its family, could exert anticancer effects by inhibiting pro-survival pathways such as the PI3K/Akt and NF-κB pathways, and modulating the MAPK pathway, ultimately leading to the induction of apoptosis and inhibition of cell proliferation and invasion.[2]

Conclusion

This compound remains a largely uncharacterized Amaryllidaceae alkaloid with significant potential for further scientific investigation. While its fundamental chemical identity is established, a significant gap exists in the experimental data regarding its physical properties, spectroscopic profile, and biological activity. The general protocols and predictive biological activities outlined in this guide, based on the broader class of Amaryllidaceae alkaloids, provide a solid foundation for researchers to design future studies aimed at unlocking the full therapeutic potential of this compound. Further research is warranted to isolate and synthesize this compound in sufficient quantities for comprehensive biological evaluation and to elucidate its specific mechanisms of action.

References

Unveiling the Spectroscopic Signature of (+)-Coccinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the Amaryllidaceae alkaloid, (+)-Coccinine. The information presented herein is crucial for the identification, characterization, and quality control of this natural product, which holds potential for further investigation in drug discovery and development. This document summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a member of the montanine-type Amaryllidaceae alkaloids, a class of natural products known for their complex structures and interesting biological activities. First isolated from Haemanthus coccineus, its structure was elucidated through extensive spectroscopic analysis. The molecular formula of this compound is C₁₇H₁₉NO₄, with a molecular weight of 301.34 g/mol . A thorough understanding of its spectral properties is fundamental for its unambiguous identification and for guiding synthetic and medicinal chemistry efforts.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR data are essential for assigning the chemical structure of this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific chemical shift values and coupling constants from the original literature were not available in the provided search results. Researchers should refer to the primary literature for this detailed quantitative data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional moieties.

Table 3: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Description of Vibration
Data not available in search results

Note: Specific absorption peak wavenumbers from the original literature were not available in the provided search results. Researchers should consult the primary literature for this information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry (MS) Data of this compound

m/zIon Description
301[M]⁺ (Molecular Ion)
Specific fragmentation data not available in search results

Note: While the molecular ion peak is confirmed by the molecular weight, a detailed fragmentation pattern was not available in the provided search results. This information is critical for structural confirmation and can be found in the original research publications.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon the use of appropriate experimental methodologies. While the specific parameters used for the original characterization of this compound require consulting the primary literature, general protocols for the spectroscopic analysis of alkaloids are outlined below.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of an alkaloid like this compound involves dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are then recorded on a high-field NMR spectrometer. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.

Infrared Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or a solution in a suitable solvent. The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for providing detailed fragmentation patterns. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.

Visualizing the Workflow and Structural Relationships

To better understand the process of spectral data analysis and the relationships between different analytical steps, the following diagrams are provided.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output Isolation Isolation of this compound Purification Purification Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Data Tabulation Structure_Elucidation->Data_Tabulation Technical_Guide Technical Guide Data_Tabulation->Technical_Guide

Caption: Workflow for the spectral analysis of this compound.

Mass_Spectrometry_Fragmentation M [C₁₇H₁₉NO₄]⁺ (Molecular Ion, m/z 301) F1 Fragment 1 M->F1 Loss of... F2 Fragment 2 M->F2 Loss of... F3 Further Fragments F1->F3 F2->F3

Caption: Generalized MS fragmentation pathway for this compound.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint that is indispensable for its identification and characterization. While this guide summarizes the key aspects of its spectral analysis, researchers are strongly encouraged to consult the primary scientific literature for detailed quantitative data and experimental conditions. A comprehensive understanding of the NMR, IR, and MS data is fundamental for advancing the research and development of this promising natural product.

The Biological Activity of (+)-Coccinine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coccinine is a member of the crinine-type alkaloids, a significant subclass of Amaryllidaceae alkaloids. This diverse family of natural products has garnered substantial interest from the scientific community due to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound and its structural analogs, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of natural product chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes relevant biological pathways and experimental workflows.

Key Biological Activities and Quantitative Data

The primary biological activities reported for crinine-type alkaloids, the class to which this compound belongs, include acetylcholinesterase (AChE) inhibition, cytotoxicity against various cancer cell lines, and antiviral effects. The following tables summarize the quantitative data (IC50 values) for these activities from various crinine-type alkaloids, which can be considered analogs of this compound.

Acetylcholinesterase (AChE) Inhibitory Activity

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[1] Several crinine-type alkaloids have demonstrated potent AChE inhibitory activity.

AlkaloidIC50 (µM)Source Organism/Reference
Sanguinine1.83 ± 0.01Crinum jagus[2]
6α-Hydroxycrinamine445Boophane disticha[3]
Crinine461 ± 14[4]
CheryllineDose-dependent inhibitionCrinum jagus[2]
FlexinineDose-dependent inhibitionCrinum jagus[2]
Galanthamine (Reference)2.40 ± 0.45[1]
Cytotoxic Activity

Many Amaryllidaceae alkaloids, including the crinine-type, have been investigated for their potential as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines.

AlkaloidCell LineIC50 (µM)Reference
6α-HydroxycrinamineHuman neuroblastoma (SH-SY5Y)54.5 (MTT assay)[3]
6α-HydroxycrinamineHuman neuroblastoma (SH-SY5Y)61.7 (Neutral Red assay)[3]
PowellineNot specifiedModerate activity[5]
6α-HydroxybuphanisineHuman leukemic Molt 4Moderate activity[5]
CheryllineNot specifiedWeak cytotoxicity at 100 µM[2]
HippadineNot specifiedWeak cytotoxicity at 100 µM[2]
Antiviral Activity

Recent studies have highlighted the antiviral potential of Amaryllidaceae alkaloids against a variety of viruses. This has opened new avenues for the development of novel antiviral therapeutics from natural sources.[6][7]

AlkaloidVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
11-hydroxyvittatineHuman Coronavirus (HCoV-229E)23.3>100>4.3[6]
CheryllineDengue Virus (DENV)8.8>100>11.4[8][9]
CheryllineZika Virus (ZIKV)20.3>100>4.9[8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[3]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (e.g., this compound analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

  • Add 25 µL of AChE solution (0.22 U/mL).

  • Mix and pre-incubate at room temperature for 15 minutes.

  • Add 25 µL of DTNB (0.3 mM).

  • Initiate the reaction by adding 25 µL of ATCI (0.71 mM).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3]

Principle: The amount of neutral red retained by the cells is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Neutral Red solution (50 µg/mL in culture medium)

  • Destain solution (50% ethanol, 49% deionized water, 1% acetic acid)

  • Test compounds

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed and treat cells with test compounds as described in the MTT assay protocol.

  • After the treatment period, remove the medium and add 100 µL of Neutral Red solution to each well.

  • Incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of viability and the IC50 value as described for the MTT assay.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Principle: In the presence of an effective antiviral agent, the number of plaques (localized areas of cell death caused by viral infection) is reduced.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Complete cell culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose)

  • Test compounds

  • 6-well or 12-well cell culture plates

  • Crystal violet solution

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the virus with the test compound dilutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the test compound.

  • Incubate the plates for 2-5 days at 37°C until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated as: % Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in control wells)] x 100

  • The EC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the exact molecular targets for most crinine-type alkaloids are still under investigation, some studies suggest their involvement in key cellular signaling pathways, particularly in the context of their cytotoxic and anticancer activities. The induction of apoptosis (programmed cell death) is a commonly proposed mechanism.[10] Furthermore, some Amaryllidaceae alkaloids have been shown to modulate signaling pathways such as the JAK/STAT and Wnt/β-catenin pathways.[11]

Apoptosis Induction

Several crinine-type alkaloids have been shown to induce apoptosis in cancer cells.[10] This process is a critical mechanism for eliminating damaged or unwanted cells and is a primary target for many anticancer drugs.

Apoptosis_Induction General Workflow for Apoptosis Assay cluster_workflow Apoptosis Assay Workflow start Seed Cancer Cells treat Treat with this compound Analog start->treat Day 1 incubate Incubate for 24-48h treat->incubate Day 2 stain Stain with Apoptosis Marker (e.g., Annexin V/PI) incubate->stain Day 3/4 analyze Analyze by Flow Cytometry stain->analyze result Quantify Apoptotic Cells analyze->result

Caption: A generalized workflow for assessing apoptosis induction by a test compound.

Potential Involvement in JAK/STAT and Wnt/β-catenin Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Wnt/β-catenin signaling pathway are crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in cancer. While direct and detailed evidence for the interaction of this compound and its close analogs with these pathways is limited, they represent plausible targets given the observed biological activities.

JAK_STAT_Pathway Simplified JAK/STAT Signaling Pathway cluster_pathway JAK/STAT Pathway cluster_inhibition Potential Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Crinine-type Alkaloid Inhibitor->JAK Inhibits

References

Preliminary In Vitro Cytotoxicity Screening of (+)-Coccinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, there is no publicly available, peer-reviewed scientific literature detailing the in vitro cytotoxicity of the specific compound (+)-Coccinine. Therefore, this document serves as a comprehensive, illustrative guide for researchers, scientists, and drug development professionals on how such a preliminary screening could be structured. The quantitative data, experimental protocols, and signaling pathways described herein are hypothetical and based on established methodologies for the analysis of other natural product alkaloids.

This guide provides a framework for the initial assessment of the cytotoxic potential of a novel compound like this compound, outlining common experimental procedures and data presentation formats.

Data Presentation: Hypothetical Cytotoxicity of this compound

The initial screening of a novel compound typically involves determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines and at least one non-cancerous cell line to assess potential selectivity. The data below is presented as an example of how results from such a screening would be summarized.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 Values) in Various Human Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hAssay Method
A549Lung Carcinoma25.5 ± 3.1MTT Assay
MCF-7Breast Adenocarcinoma32.8 ± 4.5MTT Assay
HepG2Hepatocellular Carcinoma19.2 ± 2.8MTT Assay
HCT-116Colon Carcinoma28.4 ± 3.9MTT Assay
HEK293Normal Embryonic Kidney> 100MTT Assay

Note: Values are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible protocols are critical for the validation of scientific findings. The following sections describe standard methodologies for assessing cytotoxicity and the mode of cell death.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

a) Materials:

  • 96-well flat-bottom plates

  • Selected human cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

b) Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: A dilution series of this compound is prepared in culture medium. The existing medium is removed from the cells, and 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) is added. A vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) is also included.[1][3]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.[4]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals. The plate is agitated gently for 10 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the compound concentration against the percentage of cell viability using non-linear regression analysis.

Apoptosis Determination by Annexin V-FITC and Propidium Iodide (PI) Staining

To determine if cytotoxicity is mediated by apoptosis, an Annexin V-FITC/PI assay is commonly used. This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

a) Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

b) Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for the appropriate duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin, and the cell suspension is washed twice with cold PBS.[1]

  • Staining: The cells are resuspended in 1X Annexin V binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide are added to the cell suspension.[1]

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[1]

  • Analysis: The stained cells are analyzed by flow cytometry within one hour of staining.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language) to illustrate a typical experimental workflow and a plausible signaling pathway for this compound-induced apoptosis.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies CellCulture Cell Line Culture (e.g., A549, MCF-7) CellSeeding Seed Cells in 96-Well Plates CellCulture->CellSeeding CompoundPrep Prepare this compound Stock & Dilutions Treatment Treat Cells with This compound (48h) CompoundPrep->Treatment CellSeeding->Treatment MTT_Add Add MTT Reagent Treatment->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout CalcViability Calculate % Viability Readout->CalcViability CalcIC50 Determine IC50 Value CalcViability->CalcIC50 ApoptosisAssay Annexin V/PI Staining (Flow Cytometry) CalcIC50->ApoptosisAssay Inform concentration

Caption: General workflow for in vitro cytotoxicity screening.

Many natural products induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and activation of the JNK signaling pathway.[5][6] The diagram below illustrates this hypothetical mechanism for this compound.

G cluster_cell Intracellular Events Coccinine This compound Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces ASK1 ASK1 Activation ROS->ASK1 JNK JNK Phosphorylation ASK1->JNK Bim Bim Activation JNK->Bim Bax Bax Activation & Bcl-2 Inhibition JNK->Bax Modulates Bim->Bax Mito Mitochondrial Dysfunction Bax->Mito Triggers Caspase Caspase Cascade Activation Mito->Caspase Releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed ROS/ASK1-JNK pathway in this compound-induced apoptosis.

References

Unveiling the Action of (+)-Coccinine: A Technical Guide to its Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for (+)-Coccinine, a crinine-type Amaryllidaceae alkaloid. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes the current scientific knowledge on the compound's cytotoxic effects against various human cancer cell lines. The information presented is based on the seminal work first reporting the anticancer activity of coccinine, alongside established experimental protocols.

Core Mechanism: Induction of Cytotoxicity

This compound, isolated from Haemanthus humilis (a synonym for Haemanthus coccineus), has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This positions it as a compound of interest for further oncological research. The primary mechanism identified to date is the induction of cell death in cancerous cells at low micromolar concentrations.

While the broader class of Amaryllidaceae alkaloids is known for diverse biological activities, including acetylcholinesterase inhibition, the most potent and well-documented effect of this compound is its direct cytotoxicity to cancer cells. The precise downstream signaling cascade leading to this cell death is a promising area for future investigation.

Quantitative Data: Cytotoxic Potency (IC₅₀)

The inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. For this compound, these values represent the concentration required to inhibit the growth of a cancer cell population by 50%. The following data is summarized from the first report on coccinine's anticancer activity.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Adenocarcinoma7.8
Hs578T Breast Carcinoma8.9
MDA-MB-231 Breast Adenocarcinoma11.2
HCT-15 Colon Adenocarcinoma9.4
A549 Lung Carcinoma12.5
SK-MEL-28 Malignant Melanoma10.1

Data sourced from Masi et al., 2019, South African Journal of Botany.

Postulated Signaling Pathway: Cytotoxicity Leading to Apoptosis

While the specific apoptotic pathway for this compound has not been fully elucidated, the induction of cytotoxicity in cancer cells by natural alkaloids commonly involves the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of a caspase cascade, culminating in programmed cell death. A logical workflow based on this common mechanism is visualized below.

G Postulated Cytotoxic Workflow of this compound cluster_workflow Experimental Workflow cluster_pathway Hypothesized Intrinsic Apoptosis Pathway start Start: Cancer Cell Culture treat Treat with this compound (Concentrations 1-50 µM) start->treat incubate Incubate for 48 hours (37°C, 5% CO₂) treat->incubate mtt Add MTT Reagent (10 µL, 5 mg/mL) incubate->mtt incubate_mtt Incubate for 3-4 hours mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability & Determine IC₅₀ read->calculate end End calculate->end Coccinine This compound Cell Cancer Cell Coccinine->Cell Stress Mitochondrial Stress Cell->Stress Induces CytoC Cytochrome c Release Stress->CytoC Apaf Apaf-1 CytoC->Apaf Binds Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Workflow for cytotoxicity assay and hypothesized apoptotic pathway induced by this compound.

Experimental Protocols

The quantitative data presented in this guide were obtained using a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the method used to determine the IC₅₀ values of this compound against the human cancer cell lines.

1. Cell Seeding:

  • Human cancer cell lines (MCF-7, Hs578T, MDA-MB-231, HCT-15, A549, SK-MEL-28) are harvested from culture.

  • Cells are seeded into 96-well flat-bottom microplates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of this compound are prepared in complete culture medium to achieve final concentrations ranging from 1 to 50 µM. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • The culture medium from the wells is aspirated and replaced with 100 µL of the medium containing the respective this compound dilutions. Control wells receive medium with DMSO only (vehicle control).

  • Plates are incubated for 48 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the 48-hour incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 3 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • After the incubation with MTT, the medium is carefully removed.

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant cytotoxic activity against a range of human cancer cell lines, including those derived from breast, colon, lung, and skin cancers. The low micromolar IC₅₀ values underscore its potential as a lead compound for the development of new anticancer agents.

Future research should focus on delineating the precise molecular mechanisms that follow the initial cytotoxic insult. Key areas of investigation include:

  • Apoptosis Pathway Confirmation: Identifying the specific pro- and anti-apoptotic proteins (e.g., Bcl-2 family, caspases) modulated by this compound.

  • Cell Cycle Analysis: Determining if this compound induces cell cycle arrest at specific checkpoints.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

A comprehensive understanding of these pathways will be crucial for the continued development of this compound as a potential therapeutic agent.

An In-depth Technical Guide on the Discovery and History of (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coccinine is a montanine-type Amaryllidaceae alkaloid, a class of natural products known for their diverse and potent biological activities. First isolated in the mid-20th century, this compound and its congeners have been subjects of interest for their unique chemical structures and potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of alkaloids from the Amaryllidaceae family, a pursuit that began in the late 19th century with the isolation of lycorine (B1675740) in 1877. However, the specific discovery of the montanine (B1251099) class of alkaloids, to which this compound belongs, occurred much later.

In 1955, W.C. Wildman and C.J. Kaufman at the National Heart Institute in Bethesda, Maryland, reported the isolation and characterization of a new group of alkaloids from a Haemanthus species, a genus within the Amaryllidaceae family. Among these newly identified compounds were coccinine, manthine, and manthidine. This seminal work marked the first official discovery of this compound and laid the foundation for future research into this subclass of alkaloids.

Subsequent phytochemical investigations have identified this compound in various other Haemanthus species. Notably, Haemanthus humilis has been identified as a particularly rich natural source of this alkaloid. Further studies have also confirmed its presence as a major alkaloidal constituent in Haemanthus coccineus, Haemanthus montanus, and Haemanthus sanguineus.

Chemical Properties and Spectroscopic Data

This compound possesses the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34 g/mol . It features a pentacyclic 5,11-methanomorphanthridine core structure, which is characteristic of the montanine-type alkaloids. The absolute configuration of the natural enantiomer is (+).

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₇H₁₉NO₄
Molecular Weight 301.34 g/mol
IUPAC Name (1R,2S,3S,4aR,5R,11bS)-2-methoxy-2,3,4,4a,5,6-hexahydro-1H-5,11b-(epoxymethano)[1][2]dioxolo[4,5-j]phenanthridin-3-ol
CAS Number 212645-13-1
¹H NMR (CDCl₃, ppm) Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information.
¹³C NMR (CDCl₃, ppm) Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information.
Mass Spectrometry Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information.
Infrared (IR) (cm⁻¹) Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information.
Optical Rotation Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information.

Experimental Protocols

Isolation of this compound from Haemanthus Species

The following is a generalized protocol for the acid-base extraction of alkaloids from Haemanthus bulbs, based on common phytochemical procedures. The specific details of the original isolation by Wildman and Kaufman in 1955 may vary.

Workflow for the Isolation of this compound

G start Fresh Haemanthus Bulbs maceration Maceration with Methanol (B129727) start->maceration filtration Filtration maceration->filtration concentration Concentration in vacuo filtration->concentration acidification Acidification (e.g., 2% H₂SO₄) concentration->acidification extraction_non_alkaloidal Extraction with Organic Solvent (e.g., Chloroform) acidification->extraction_non_alkaloidal Removes non-alkaloidal compounds basification Basification of Aqueous Layer (e.g., with NH₄OH to pH 9-10) extraction_non_alkaloidal->basification Aqueous layer containing protonated alkaloids extraction_alkaloidal Extraction with Organic Solvent (e.g., Chloroform) basification->extraction_alkaloidal drying Drying of Organic Layer (e.g., over Na₂SO₄) extraction_alkaloidal->drying concentration_final Concentration to Yield Crude Alkaloid Extract drying->concentration_final chromatography Column Chromatography (Silica Gel) concentration_final->chromatography crystallization Crystallization chromatography->crystallization coccinine This compound crystallization->coccinine

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Fresh or dried and powdered bulbs of the Haemanthus species are macerated with methanol at room temperature. The process is typically repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is then acidified (e.g., with 2% sulfuric acid) and partitioned with an organic solvent like chloroform (B151607) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10) and re-extracted with chloroform.

  • Purification: The chloroform extract containing the crude alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the individual alkaloids.

  • Crystallization: Fractions containing this compound are identified by thin-layer chromatography, combined, and the solvent is evaporated. The purified this compound is then obtained by crystallization from a suitable solvent system.

Total Synthesis of (±)-Coccinine

The first stereoselective total synthesis of (±)-coccinine was reported by Hoshino and coworkers. The synthetic strategy for montanine-type alkaloids often involves the construction of the key bridged pentacyclic ring system. While the specific step-by-step protocol from the original publication is highly detailed, the general approach for synthesizing the core structure is outlined below.

Retrosynthetic Analysis of a Montanine-Type Alkaloid

G target Montanine-Type Alkaloid (e.g., Coccinine) intermediate1 Bridged Pentacyclic Intermediate target->intermediate1 Functional Group Interconversion intermediate2 Functionalized Tetracyclic Amine intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Substituted Isoquinoline (B145761) Derivative intermediate2->intermediate3 Ring Annulation starting_materials Simple Aromatic and Aliphatic Precursors intermediate3->starting_materials Standard Synthetic Transformations

Caption: A simplified retrosynthetic approach to montanine-type alkaloids.

A common synthetic strategy involves an intramolecular cyclization to form the characteristic 5,11-methanomorphanthridine core. This is often preceded by the construction of a suitably functionalized isoquinoline or related nitrogen-containing heterocyclic system.

Biological Activity and Mechanism of Action

This compound, along with other montanine-type alkaloids, has demonstrated significant biological activity, particularly cytotoxic effects against cancer cell lines.

Table 2: In Vitro Cytotoxicity of Montanine-Type Alkaloids

CompoundCell Line(s)IC₅₀ (µM)Reference
Coccinine Human breast, colon, lung, and melanoma cancer cell linesSignificant activity at low micromolar concentrationsMasi et al. (as cited in Koutova et al., 2020)
Montanine Jurkat, MOLT-4, A549, HT-29, MCF-7, and others1.04 - 2.30Al Shammari et al. (as cited in Koutova et al., 2020)[3]
Pancracine Jurkat, MOLT-4, A549, MCF-7, and others2.20 - 5.15Breiterová et al. (as cited in Koutova et al., 2020)[3]
Anticancer Activity and Proposed Mechanism of Action

Studies on the closely related alkaloid, montanine, have provided insights into the potential mechanism of action for this class of compounds. The cytotoxic effects are believed to be mediated through the induction of apoptosis.

Recent research on montanine has shown that it can trigger apoptosis in cancer cells through the activation of caspases and is associated with the upregulation of phosphorylated Checkpoint Kinase 1 (Chk1).[1][4] This suggests that montanine-type alkaloids may exert their anticancer effects by inducing DNA damage and activating cell cycle checkpoints, ultimately leading to programmed cell death.

Proposed Apoptotic Signaling Pathway for Montanine-Type Alkaloids

G coccinine This compound / Montanine dna_damage DNA Damage coccinine->dna_damage Induces chk1 Chk1 dna_damage->chk1 p_chk1 p-Chk1 (Ser345) chk1->p_chk1 Phosphorylation cell_cycle_arrest Cell Cycle Arrest p_chk1->cell_cycle_arrest caspase_activation Caspase Activation p_chk1->caspase_activation apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase_activation->apoptosis

Caption: Proposed mechanism of apoptosis induction by montanine-type alkaloids.

Activity at the Serotonin (B10506) Transporter

In addition to its cytotoxic properties, coccinine has been investigated for its potential effects on the central nervous system. An in vitro study explored the affinity of coccinine for the serotonin transporter (SERT), a key protein involved in the regulation of serotonin levels in the brain. While the crude extracts of Haemanthus species showed significant affinity for SERT, pure coccinine exhibited lower affinity. This suggests that other components of the plant extract may contribute more significantly to the observed SERT binding, or that coccinine's primary biological targets lie elsewhere.

Serotonin Transporter (SERT) Signaling Cascade

G serotonin_release Serotonin Release (Presynaptic Neuron) synaptic_cleft Synaptic Cleft serotonin_release->synaptic_cleft sert Serotonin Transporter (SERT) synaptic_cleft->sert postsynaptic_receptor Postsynaptic Serotonin Receptor synaptic_cleft->postsynaptic_receptor Binds to reuptake Serotonin Reuptake sert->reuptake Mediates reuptake->serotonin_release Recycles Serotonin downstream_signaling Downstream Signaling postsynaptic_receptor->downstream_signaling coccinine This compound coccinine->sert Weakly Interacts with

Caption: Simplified overview of the serotonin transporter signaling pathway.

Future Directions

The discovery of this compound over half a century ago opened a new chapter in the study of Amaryllidaceae alkaloids. While significant progress has been made in understanding its chemistry and biological potential, several areas warrant further investigation. A detailed elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for its development as a potential therapeutic agent. Further structure-activity relationship studies, aided by total synthesis of analogues, could lead to the development of more potent and selective compounds. As our understanding of the complex biology of cancer and neurological disorders grows, the unique scaffold of this compound and its congeners may offer novel avenues for drug discovery.

References

Methodological & Application

Enantioselective Synthesis of (+)-Coccinine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coccinine, a fascinating tricyclic alkaloid, is the N-oxide of precoccinelline (B15476410), a defensive substance produced by ladybugs of the Coccinella genus. The unique perhydro-9b-azaphenalene core of these alkaloids, coupled with their biological activity as non-competitive inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs), makes them compelling targets for organic synthesis and potential leads in drug discovery. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, based on a stereodivergent approach to its precursor, (+)-precoccinelline. The synthesis features a highly diastereoselective intramolecular aza-[3 + 3] annulation as a key step. Furthermore, the mechanism of action of coccinellid alkaloids on nAChRs is illustrated.

Introduction

The coccinellid alkaloids are a family of defensive chemicals utilized by ladybugs to deter predators. Their complex, stereochemically rich structures have presented a significant challenge and an attractive goal for synthetic chemists. An enantioselective synthesis is crucial for the preparation of optically pure material to enable detailed biological and pharmacological investigations. The following protocols are based on the stereodivergent synthesis of precoccinelline reported by Gerasyuto and Hsung, which provides a versatile route to various coccinellid alkaloids. The final step involves the N-oxidation of the synthesized (+)-precoccinelline to yield the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (+)-precoccinelline, the immediate precursor to this compound.

StepTransformationReagents and ConditionsProductYield (%)Enantiomeric Excess (%)
1Asymmetric Michael Addition1. (R)-2-amino-2'-hydroxy-1,1'-binaphthyl, CH2Cl2, -78 °C to rt; 2. Enone, -78 °C to rtChiral Michael Adduct85>98
2Ketal ProtectionEthylene glycol, p-TsOH, Benzene, refluxKetal Protected Amine95-
3Reductive Amination1. Glutaraldehyde, NaBH(OAc)3, CH2Cl2; 2. H2, Pd/C, MeOHPiperidine (B6355638) Derivative78-
4Intramolecular aza-[3 + 3] Annulation1. Acrolein, CH2Cl2; 2. TFA, CH2Cl2, 0 °C to rtTricyclic Core75-
5Hydrogenation and DeprotectionH2, Pd(OH)2/C, EtOAc, HCl(+)-Precoccinelline92>98
6N-Oxidationm-CPBA, CH2Cl2, 0 °C to rtThis compound>95 (estimated)-

Experimental Protocols

Key Experiment 1: Asymmetric Michael Addition

This protocol describes the crucial enantioselective step to establish the initial stereocenter.

Materials:

  • (R)-2-amino-2'-hydroxy-1,1'-binaphthyl ((R)-NOBIN)

  • Dichloromethane (CH2Cl2), anhydrous

  • Appropriate α,β-unsaturated enone

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of (R)-NOBIN (1.1 equivalents) in anhydrous CH2Cl2 at -78 °C under an argon atmosphere, add the α,β-unsaturated enone (1.0 equivalent).

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract the aqueous layer with CH2Cl2 (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Key Experiment 2: Intramolecular aza-[3 + 3] Annulation

This protocol details the construction of the key tricyclic perhydro-9b-azaphenalene core.

Materials:

  • Piperidine derivative from the previous step

  • Acrolein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a solution of the piperidine derivative (1.0 equivalent) in anhydrous CH2Cl2, add acrolein (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add trifluoroacetic acid (2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the tricyclic core.

Key Experiment 3: N-Oxidation to this compound

This protocol describes the final oxidation step to yield the target molecule.

Materials:

  • (+)-Precoccinelline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve (+)-precoccinelline (1.0 equivalent) in CH2Cl2 and cool the solution to 0 °C.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization if necessary.

Visualizations

Synthetic Workflow for this compound

Enantioselective_Synthesis_of_Coccinine start Starting Material (α,β-Unsaturated Enone) step1 Asymmetric Michael Addition start->step1 (R)-NOBIN intermediate1 Chiral Michael Adduct step1->intermediate1 step2 Ketal Protection intermediate1->step2 intermediate2 Ketal Protected Amine step2->intermediate2 step3 Reductive Amination intermediate2->step3 intermediate3 Piperidine Derivative step3->intermediate3 step4 Intramolecular aza-[3+3] Annulation intermediate3->step4 Acrolein, TFA intermediate4 Tricyclic Core step4->intermediate4 step5 Hydrogenation & Deprotection intermediate4->step5 precoccinine (+)-Precoccinine step5->precoccinine step6 N-Oxidation precoccinine->step6 m-CPBA coccinine This compound step6->coccinine

Caption: Synthetic workflow for the enantioselective synthesis of this compound.

Signaling Pathway: Mechanism of Action of Coccinellid Alkaloids

Nicotinic_Acetylcholine_Receptor_Inhibition cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) receptor nAChR (Closed State) receptor_open nAChR (Open State) receptor->receptor_open Conformational Change receptor_inhibited nAChR (Inhibited State) receptor_open->receptor_inhibited Non-competitive Inhibition ion_influx Ion Influx (Na+, Ca2+) receptor_open->ion_influx no_ion_influx No Ion Influx receptor_inhibited->no_ion_influx acetylcholine Acetylcholine (ACh) acetylcholine->receptor Binds to Orthosteric Site coccinine This compound / Precoccinelline coccinine->receptor_open Binds to Allosteric Site cellular_response Cellular Response (e.g., Depolarization) ion_influx->cellular_response no_cellular_response No Cellular Response no_ion_influx->no_cellular_response

Caption: Non-competitive inhibition of the nicotinic acetylcholine receptor by this compound.

Application Notes and Protocols for the Total Synthesis of (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coccinine is a member of the Amaryllidaceae family of alkaloids, a class of natural products known for their diverse and potent biological activities. The unique tricyclic core of coccinine, featuring a hydroindole skeleton, has made it an attractive target for synthetic chemists. This document provides a detailed overview of the primary enantioselective total synthesis strategy for this compound, alongside alternative synthetic approaches developed for the closely related crinine-type alkaloids. These alternative strategies offer valuable insights into different methodologies for constructing the core structure of this important alkaloid family.

Primary Total Synthesis Strategy: Intramolecular 2-Azaallyl Anion Cycloaddition

The most direct and enantioselective total synthesis of this compound was developed by Pearson and Lovering. The key feature of this strategy is a highly stereocontrolled intramolecular [π4s+π2s] cycloaddition of a 2-azaallyl anion with a vinyl sulfide. This reaction efficiently constructs the functionalized perhydroindole core of the natural product.[1]

Retrosynthetic Analysis and Key Features

The synthesis begins with readily available starting materials and proceeds through a linear sequence to build the cycloaddition precursor. The chirality is introduced early and effectively transferred throughout the synthesis. The key retrosynthetic disconnection is the intramolecular 2-azaallyl anion cycloaddition, which simplifies the complex tricyclic system to a more manageable acyclic precursor.

Retrosynthesis_Coccinine coccinine This compound intermediate1 Perhydroindole coccinine->intermediate1 Functional Group Manipulation precursor Acyclic Precursor intermediate1->precursor Intramolecular 2-Azaallyl Anion Cycloaddition sm Starting Materials precursor->sm Linear Synthesis

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)ee (%)
1Intramolecular 2-Azaallyl Anion CycloadditionAcyclic (2-azaallyl)stannane precursorPerhydroindole intermediate1. n-BuLi, THF, -78 °C; 2. Warm to RT80>95
2Subsequent functional group manipulationsPerhydroindole intermediateThis compoundMulti-step sequence--
Experimental Protocol: Key Cycloaddition Step

Synthesis of the Perhydroindole Intermediate via Intramolecular 2-Azaallyl Anion Cycloaddition

  • Preparation of the Precursor: The acyclic (2-azaallyl)stannane precursor is synthesized in a multi-step sequence from commercially available starting materials.

  • Cycloaddition Reaction:

    • To a solution of the (2-azaallyl)stannane precursor in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), is added n-butyllithium (n-BuLi) dropwise.

    • The reaction mixture is stirred at -78 °C for 1 hour to facilitate the transmetalation and formation of the 2-azaallyl anion.

    • The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

    • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired perhydroindole intermediate.

Alternative Synthetic Strategies from Related Amaryllidaceae Alkaloids

While a second distinct total synthesis of this compound has not been extensively reported, several innovative strategies for the synthesis of the structurally analogous crinine (B1220781) alkaloids have been developed. These approaches offer alternative methods for constructing the key structural motifs found in coccinine and are highly relevant for drug development professionals seeking to create analogues.

Strategy 1: Iridium-Catalyzed Asymmetric Hydrogenation

Researchers led by Zhou developed a bioinspired enantioselective synthesis of crinine-type alkaloids. A key step in this strategy is the iridium-catalyzed asymmetric hydrogenation of a racemic enone, which proceeds via a stereodivergent resolution to afford two diastereomeric products with high enantiomeric excess.

Alternative_Strategy_1 racemic_enone Racemic Enone hydrogenation Ir-Catalyzed Asymmetric Hydrogenation racemic_enone->hydrogenation diastereomers Separable Diastereomers hydrogenation->diastereomers Stereodivergent Resolution crinine_core Crinine-type Core diastereomers->crinine_core Further Elaboration Alternative_Strategy_2 allyl_carbonate Allylic Carbonate cross_coupling Pd-Catalyzed Asymmetric Allyl-Allyl Cross-Coupling allyl_carbonate->cross_coupling allyl_borane Allylborane allyl_borane->cross_coupling quaternary_center Intermediate with Quaternary Center cross_coupling->quaternary_center Forms C-C bond and quaternary center crinane_core Crinane Core quaternary_center->crinane_core Ring-Closing Metathesis and further steps

References

Application Note: A High-Yield Purification Protocol for Synthetic (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Coccinine is a member of the Amaryllidaceae alkaloid family, a class of natural products known for their diverse and potent biological activities. As research into the therapeutic potential of these compounds expands, the need for efficient and high-yield methods for obtaining pure synthetic this compound is critical for researchers, scientists, and drug development professionals. This application note provides a detailed, three-step protocol for the high-yield purification of synthetic this compound from a crude reaction mixture. The protocol employs a combination of acid-base extraction, column chromatography, and final recrystallization to achieve high purity and yield.

Overall Purification Workflow

The purification strategy is designed to systematically remove impurities based on their chemical properties, beginning with a liquid-liquid extraction to isolate the basic alkaloid, followed by chromatographic separation based on polarity, and concluding with crystallization to obtain a highly pure solid product.

Purification_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Chromatography cluster_2 Step 3: Final Purification Crude Crude Synthetic Mixture AcidBase Acid-Base Extraction Crude->AcidBase Crude_Extract Crude Alkaloid Extract AcidBase->Crude_Extract Column Silica (B1680970) Gel Column Chromatography Crude_Extract->Column Fractions Coccinine-Containing Fractions Column->Fractions Recrystallization Recrystallization Fractions->Recrystallization Pure_Coccinine Pure this compound (>99% Purity) Recrystallization->Pure_Coccinine

Figure 1: High-level workflow for the purification of synthetic this compound.

Quantitative Data Summary

The following table summarizes the expected yield and purity at each stage of the purification process, starting with a theoretical 10-gram crude synthetic sample.

Purification StageStarting Mass (g)Recovered Mass (g)Step Yield (%)Overall Yield (%)Purity (%)
Crude Synthetic Mixture10.0--100~50
Acid-Base Extraction10.05.292.092.0~85
Column Chromatography5.24.586.579.6~98
Recrystallization4.54.191.172.5>99

Experimental Protocols

Materials and Reagents:

  • Crude synthetic this compound mixture

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)[1]

  • Ethyl Acetate (B1210297) (EtOAc)

  • Methanol (B129727) (MeOH)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary Evaporator

  • Glassware for extraction and chromatography

Protocol 1: Acid-Base Extraction

This initial step isolates the basic this compound from neutral and acidic impurities present in the crude synthetic mixture.

  • Dissolution: Dissolve the crude synthetic mixture (10 g) in 200 mL of Dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 100 mL). The protonated this compound will move to the aqueous layer.

  • Phase Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is approximately 10. This deprotonates the this compound, making it soluble in organic solvents.

  • Re-extraction: Extract the basified aqueous solution with DCM (3 x 150 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Protocol 2: Silica Gel Column Chromatography

This step separates this compound from other closely related alkaloids and minor impurities based on polarity. Silica gel is a commonly used stationary phase for alkaloid purification[1].

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexanes. The amount of silica should be approximately 50 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude alkaloid extract from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). A small percentage of methanol can be added to the mobile phase if the compound is highly polar.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 9:1 DCM:MeOH) and visualize under UV light and/or with an appropriate stain (e.g., Dragendorff's reagent).

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate under reduced pressure to yield a purified amorphous solid.

Protocol 3: Recrystallization

The final step is to obtain highly pure, crystalline this compound.

  • Solvent Selection: Dissolve the purified product from Protocol 2 in a minimal amount of hot methanol.

  • Crystallization: Slowly add a non-polar solvent like ethyl acetate or hexanes until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it at 4°C overnight to facilitate crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent (the solvent mixture used for crystallization) and dry under high vacuum to obtain pure crystalline this compound.

Purity Analysis

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy to confirm its identity and integrity.[2][3][4]

Conclusion

This three-step purification protocol provides a robust and high-yield method for obtaining synthetic this compound with purity exceeding 99%. The combination of acid-base extraction, silica gel chromatography, and recrystallization is effective for isolating the target alkaloid from a complex synthetic mixture, making it suitable for demanding applications in research and drug development.

References

Application Notes and Protocols for the Quantification of (+)-Coccinelline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coccinelline is a tricyclic alkaloid found in ladybugs of the Coccinella genus, where it serves as a chemical defense agent against predators. The unique structure and biological activity of coccinelline (B1211609) and its precursors, such as precoccinelline (B15476410), have garnered interest in various scientific fields, including natural product chemistry and drug development. Accurate and precise quantification of (+)-Coccinelline in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its biosynthesis and ecological role.

This document provides detailed application notes and protocols for the quantification of (+)-Coccinelline using modern analytical techniques, including High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical Methods Overview

The choice of analytical method for the quantification of (+)-Coccinelline depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

  • HPLC-MS/MS is the preferred method for quantifying trace levels of coccinelline in complex biological matrices due to its high sensitivity and selectivity.

  • GC-MS is a robust technique suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar alkaloids like coccinelline to improve their chromatographic behavior.

  • qNMR offers a non-destructive method for absolute quantification without the need for an identical reference standard, making it a powerful tool for purity assessment and quantification of bulk material or highly concentrated samples.

Quantitative Data Summary

Due to the limited availability of published validated methods specifically for (+)-Coccinelline, the following table summarizes hypothetical yet realistic performance characteristics for the described analytical methods. These values are based on typical performance for the analysis of similar small molecule alkaloids in biological matrices and should be validated in your laboratory for your specific application.

ParameterHPLC-MS/MSGC-MS (with derivatization)qNMR
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL10 - 50 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 20 ng/mL50 - 200 µg/mL
Linearity (r²) > 0.995> 0.99> 0.999
Accuracy (% Recovery) 90 - 110%85 - 115%98 - 102%
Precision (%RSD) < 15%< 15%< 2%

Experimental Protocols

Quantification of (+)-Coccinelline by HPLC-MS/MS

This protocol describes the quantification of (+)-Coccinelline in insect hemolymph using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.

a. Sample Preparation: Protein Precipitation (PPT)

  • To 100 µL of hemolymph sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled coccinelline or a structural analog).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

b. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • (+)-Coccinelline: Precursor ion (Q1) m/z 210.2 → Product ion (Q3) m/z 192.2 (corresponding to loss of H₂O)

    • Internal Standard: To be determined based on the selected standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

d. Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis hemolymph Hemolymph Sample ppt Protein Precipitation (Acetonitrile) hemolymph->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms data Data Acquisition & Quantification msms->data

Caption: HPLC-MS/MS workflow for (+)-Coccinelline quantification.

Quantification of (+)-Coccinelline by GC-MS

This protocol provides a general procedure for the quantification of (+)-Coccinelline in a purified extract. Derivatization with a silylating agent is included to improve volatility and peak shape.

a. Sample Preparation and Derivatization

  • Start with a previously extracted and purified sample containing (+)-Coccinelline, dissolved in a volatile organic solvent (e.g., ethyl acetate).

  • Evaporate a known volume of the extract to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a non-polar solvent (e.g., hexane).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

b. GC-MS Conditions

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized (+)-Coccinelline.

c. Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis extract Purified Extract dry Evaporation extract->dry derivatize Derivatization (Silylation) dry->derivatize gc GC Separation derivatize->gc ms MS Detection (SIM) gc->ms data Data Acquisition & Quantification ms->data

Caption: GC-MS workflow for derivatized (+)-Coccinelline analysis.

Absolute Quantification of (+)-Coccinelline by qNMR

This protocol describes the determination of the absolute concentration of (+)-Coccinelline in a sample using an internal standard with a certified concentration.

a. Sample Preparation

  • Accurately weigh a precise amount of the (+)-Coccinelline sample (e.g., 5-10 mg) into a clean vial.

  • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) that fully solubilizes both the analyte and the internal standard.

  • Transfer the solution to an NMR tube.

b. NMR Acquisition Parameters

  • Spectrometer: 400 MHz or higher

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment (e.g., zg30)

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard protons to ensure full relaxation (typically 30-60 seconds).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

c. Data Processing and Quantification

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Carefully integrate a well-resolved, non-overlapping signal of (+)-Coccinelline and a signal of the internal standard.

  • Calculate the concentration of (+)-Coccinelline using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V) * PIS

    Where:

    • Canalyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • P = Purity of the internal standard

    • analyte = (+)-Coccinelline

    • IS = Internal Standard

Biosynthesis of (+)-Coccinelline

Recent studies suggest that the biosynthesis of coccinelline alkaloids proceeds through a fatty acid pathway rather than a polyketide pathway.[1] The proposed pathway begins with the synthesis of stearic acid from acetate.[1] Stearic acid then undergoes a series of enzymatic modifications, including desaturation, oxidation, and cyclization, to form the tricyclic core of precoccinelline.[1] The nitrogen atom is thought to be incorporated from glutamine.[1] Finally, precoccinelline is oxidized to form (+)-Coccinelline.

Acetate Acetate FAS Fatty Acid Synthase (FAS) & Elongases Acetate->FAS Stearic_Acid Stearic Acid (C18:0) FAS->Stearic_Acid Enzymatic_Mod Enzymatic Modifications (Desaturation, Oxidation, Cyclization, N-incorporation) Stearic_Acid->Enzymatic_Mod Precoccinelline Precoccinelline Enzymatic_Mod->Precoccinelline Oxidation Oxidation Precoccinelline->Oxidation Coccinelline (+)-Coccinelline Oxidation->Coccinelline

Caption: Proposed biosynthetic pathway of (+)-Coccinelline.

Disclaimer

The protocols and quantitative data provided in these application notes are intended for guidance and informational purposes only. It is essential for researchers to independently validate these methods in their own laboratories to ensure they meet the specific requirements of their intended application. The performance of these methods can be influenced by various factors, including the sample matrix, instrumentation, and reagents used.

References

Application Notes and Protocols: (+)-Coccinine as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coccinine, a member of the Amaryllidaceae alkaloid family, possesses a rigid, stereochemically rich tetracyclic core. This unique structural framework makes it an attractive chiral building block for the synthesis of various natural products and novel bioactive molecules. The inherent chirality of this compound can be leveraged to induce stereoselectivity in subsequent chemical transformations, providing a valuable starting point for the enantioselective synthesis of complex targets. This document outlines the application of this compound and its analogues as chiral synthons, with a focus on key synthetic transformations and detailed experimental protocols.

Key Synthetic Applications

The primary utility of this compound and related structures like (-)-Brunsvigine as chiral building blocks lies in the diastereoselective functionalization of their existing stereocenters and the strategic modification of their functional groups. A prime example of this is the selective O-methylation of the hydroxyl groups, which can lead to other members of the montanine-type alkaloids, such as (-)-Manthine. The principles demonstrated in the conversion of a Brunsvigine-like precursor to Manthine are directly applicable to the use of this compound for the synthesis of its derivatives.

O-Methylation of Dihydroxy Precursors

The selective methylation of one or both hydroxyl groups on the coccinine scaffold is a key transformation for accessing a variety of natural products and their analogues. The following data summarizes a representative methylation reaction in the synthesis of (-)-Manthine from a diol precursor, which serves as a model for the derivatization of this compound.

Table 1: Summary of a Representative O-Methylation Reaction

Starting MaterialReagents and ConditionsProductYield (%)Reference
Diol Precursor 33 NaH, MeI, THF, 0 °C to rt, 2 h(-)-Manthine (2 )85[1]

Experimental Protocols

The following protocols are adapted from the total synthesis of (-)-Manthine and illustrate key transformations that can be applied to this compound as a chiral building block.[1]

Protocol 1: O-Methylation of a Diol Precursor to Synthesize (-)-Manthine

This protocol details the methylation of the free hydroxyl groups on a brunsvigine-type scaffold to yield a dimethoxy derivative, a transformation analogous to the derivatization of this compound.

Materials:

  • Diol Precursor 33

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the diol precursor 33 (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.5 eq) portionwise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (3.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (-)-Manthine (2 ).

Expected Yield: 85%[1]

Visualizations

Signaling Pathway and Logical Relationships

The following diagrams illustrate the synthetic logic and workflow for the utilization of a chiral building block from the Amaryllidaceae family in the synthesis of more complex alkaloids.

Synthesis_Logic cluster_start Chiral Pool cluster_synthesis Multi-step Synthesis cluster_derivatization Derivatization Chiral_Precursor (-)-Quinic Acid Bicyclic_Enone Bicyclic Enone Intermediate Chiral_Precursor->Bicyclic_Enone Several Steps Diol_Precursor (-)-Brunsvigine (Diol Precursor) Bicyclic_Enone->Diol_Precursor Key Transformations Methylation O-Methylation Diol_Precursor->Methylation Final_Product (-)-Manthine Methylation->Final_Product

Caption: Synthetic strategy from the chiral pool to a complex alkaloid.

Experimental Workflow

The following diagram outlines the general experimental workflow for the O-methylation protocol described above.

Experimental_Workflow Start Start: Diol Precursor in THF Step1 Add NaH at 0 °C Start->Step1 Step2 Stir for 30 min Step1->Step2 Step3 Add MeI at 0 °C Step2->Step3 Step4 Warm to rt, stir for 2 h Step3->Step4 Step5 Quench with NaHCO₃ (aq) Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Wash, Dry, Concentrate Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End End: Purified Product Step8->End

Caption: Workflow for the O-methylation of a diol precursor.

Conclusion

This compound and its analogues are powerful chiral building blocks for the enantioselective synthesis of complex natural products and novel molecular entities. The synthetic accessibility and the potential for stereocontrolled derivatization, as exemplified by the O-methylation reactions, underscore the value of these compounds in modern organic synthesis and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this class of alkaloids.

References

The Enigmatic Alkaloid: Exploring the Limited Medicinal Chemistry Landscape of (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

While specific quantitative data and detailed experimental methodologies for (+)-Coccinine are absent from the current body of scientific literature, we can provide an overview of the broader context in which this molecule exists and highlight related areas of research.

Chemical and Physical Properties

Basic chemical and physical properties of this compound have been computed and are available through public databases.

PropertyValueSource
Molecular Formula C₁₇H₁₉NO₄PubChem
Molecular Weight 301.34 g/mol PubChem
CAS Number 212645-13-1PubChem

Biological Context and Potential Leads

Coccinine is an alkaloid present in the bulbs of Haemanthus coccineus, a plant species belonging to the Amaryllidaceae family.[1][2] Traditional uses of this plant include applications as a diuretic and for treating inflammatory conditions, septic ulcers, and asthma.[1][2] It is important to note that the bulb of Haemanthus coccineus is reported to contain coccinine, which is described as having a convulsive action, suggesting potential neurological effects.[1][2]

The Amaryllidaceae family is a rich source of structurally diverse and biologically active alkaloids, many of which have garnered significant interest in medicinal chemistry.[3][4][5][6] Prominent examples include:

  • Galanthamine: An acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[3]

  • Lycorine: Exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

  • Narciclasine (B1677919): A potent anti-inflammatory agent also found in Haemanthus coccineus.[7][8]

The study of Haemanthus coccineus extracts has revealed profound anti-inflammatory activities, primarily attributed to the alkaloid narciclasine.[7][8] This research highlights the therapeutic potential of alkaloids from this plant family and suggests that other constituents, such as coccinine, may also possess uninvestigated pharmacological properties.

Future Directions and a Call for Research

The lack of detailed studies on this compound presents an open field for investigation. The following workflow outlines a potential research program to elucidate its medicinal chemistry applications.

G cluster_0 Initial Steps cluster_1 Biological Screening cluster_2 Lead Optimization Isolation_and_Purification Isolation & Purification from Haemanthus coccineus Structural_Elucidation Structural Elucidation (NMR, MS, X-ray) Isolation_and_Purification->Structural_Elucidation Confirm Structure Chemical_Synthesis Chemical Synthesis of this compound & Derivatives Structural_Elucidation->Chemical_Synthesis Enable Synthesis In_Vitro_Assays In Vitro Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Chemical_Synthesis->In_Vitro_Assays Provide Material Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) In_Vitro_Assays->Target_Identification Identify Hits Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Target_Identification->Mechanism_of_Action Elucidate Pathway SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies Guide Design ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Optimize Properties In_Vivo_Studies In Vivo Efficacy Studies in Animal Models ADMET_Profiling->In_Vivo_Studies Select Candidates

Caption: A potential workflow for the medicinal chemistry investigation of this compound.

Conclusion

While the user's request for detailed application notes and protocols for this compound in medicinal chemistry cannot be fulfilled due to a lack of available data, the existing information provides a starting point for future research. The alkaloid's presence in a medicinally relevant plant family, coupled with the known biological activities of related compounds, suggests that this compound may hold untapped therapeutic potential. Further investigation, following a structured research plan, is necessary to uncover any medicinal applications of this enigmatic natural product.

References

Application Notes and Protocols for the Isolation of (+)-Coccinine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

(+)-Coccinine is a montanine-type Amaryllidaceae alkaloid that has garnered research interest due to its potential biological activities. Recent studies have highlighted its significant anticancer properties.[1] This document provides a detailed protocol for the isolation and purification of this compound from plant material, specifically from the bulbs of Haemanthus species, which are known to be a rich natural source of this compound. The methodologies outlined are based on established phytochemical techniques for alkaloid extraction and purification.

Plant Material

The primary plant sources for this compound are species within the Haemanthus genus (Amaryllidaceae family). Notably, Haemanthus humilis has been identified as a particularly abundant source of coccinine, yielding approximately 1.49 g/kg from the bulbs.[1] Other documented sources include Haemanthus coccineus and Haemanthus deformis.[2] For optimal yield, it is recommended to use fresh, mature bulbs of these plants.

Data Presentation

The following table summarizes the quantitative data associated with the isolation of this compound and related extracts from Haemanthus humilis.

Plant MaterialExtraction MethodCompoundYieldReference
Haemanthus humilis bulbsAcid-base extraction followed by chromatographyThis compound1.49 g/kg[1]

Experimental Protocols

This section details the methodology for the extraction, partitioning, and purification of this compound from Haemanthus bulbs.

Plant Material Preparation
  • Collection and Identification: Collect fresh bulbs of Haemanthus humilis, Haemanthus coccineus, or Haemanthus deformis. Ensure proper botanical identification of the plant material.

  • Cleaning and Processing: Thoroughly wash the bulbs to remove any soil and debris. Chop the fresh bulbs into small pieces to facilitate efficient extraction.

Extraction of Crude Alkaloids

This protocol utilizes a standard acid-base extraction method, which is effective for the isolation of alkaloids.

  • Acidic Extraction:

    • Macerate the chopped bulbs in 0.1 M sulfuric acid (H₂SO₄) for 24 hours at room temperature. Use a solid-to-solvent ratio of approximately 1:5 (w/v).

    • Filter the mixture through cheesecloth and then through filter paper to separate the acidic extract from the solid plant material (marc).

    • Repeat the extraction of the marc with fresh acidic solution two more times to ensure exhaustive extraction.

    • Combine the acidic aqueous extracts.

  • Solvent Partitioning (Initial Purification):

    • Wash the combined acidic extract with an equal volume of diethyl ether or chloroform (B151607) in a separatory funnel to remove neutral and weakly acidic compounds.

    • Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with a suitable base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to precipitate the alkaloids.

    • Extract the basified aqueous solution three times with an equal volume of chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).

    • Combine the organic extracts.

  • Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract is a mixture of different compounds and requires further purification using chromatographic techniques to isolate this compound.

  • Column Chromatography:

    • Prepare a silica (B1680970) gel column packed in a suitable non-polar solvent (e.g., hexane (B92381) or chloroform).

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions on a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard, if available.

  • Further Purification (if necessary):

    • For higher purity, the combined fractions containing this compound can be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Comparison with literature data: The obtained spectroscopic data should be compared with published data for this compound to confirm its identity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from plant material.

G cluster_0 Plant Material Preparation cluster_1 Crude Alkaloid Extraction cluster_2 Purification cluster_3 Characterization Plant_Material Fresh Bulbs of Haemanthus sp. Chopping Chopping Plant_Material->Chopping Acidic_Extraction Maceration in 0.1 M H₂SO₄ Chopping->Acidic_Extraction Filtration Filtration Acidic_Extraction->Filtration Acidic_Extract Acidic Aqueous Extract Filtration->Acidic_Extract Solvent_Partitioning Wash with Diethyl Ether Acidic_Extract->Solvent_Partitioning Basification Basification to pH 9-10 Solvent_Partitioning->Basification Liquid_Liquid_Extraction Extraction with Chloroform Basification->Liquid_Liquid_Extraction Crude_Extract Crude Alkaloid Extract Liquid_Liquid_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Monitoring Column_Chromatography->TLC_Analysis Fraction_Pooling Pooling of this compound Fractions TLC_Analysis->Fraction_Pooling Pure_Coccinine Pure this compound Fraction_Pooling->Pure_Coccinine Spectroscopy MS and NMR Analysis Pure_Coccinine->Spectroscopy

Caption: Workflow for the isolation of this compound.

Signaling Pathways

While the complete signaling pathways of this compound are still under investigation, preliminary studies have shown that it exhibits significant anticancer activity.[1] Further research is required to elucidate the specific molecular targets and mechanisms of action responsible for its cytotoxic effects on cancer cell lines. There is currently no established signaling pathway diagram for this compound.

References

Application Notes and Protocols: Large-Scale Synthesis of (+)-Coccinine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coccinine, a member of the crinine-type Amaryllidaceae alkaloids, has emerged as a compound of interest for preclinical investigation due to the diverse biological activities exhibited by this class of molecules, including cytotoxic, antimalarial, immunostimulatory, and anticholinergic effects.[1] The advancement of this compound through the drug development pipeline necessitates a robust and scalable synthetic route to provide sufficient quantities for comprehensive preclinical evaluation. These application notes provide a detailed, albeit conceptual, protocol for the large-scale synthesis of this compound, drawing from established enantioselective synthetic strategies for crinine-type alkaloids.[2][3][4][5] Furthermore, this document outlines standardized protocols for initial preclinical assessments, including in vitro cytotoxicity and a hypothetical signaling pathway analysis, to guide further research and development efforts.

Large-Scale Synthesis of this compound

The following protocol describes a potential multi-gram scale synthesis of this compound, based on a convergent synthetic strategy. This conceptual protocol would require significant optimization and process development for safe and efficient execution at a large scale.

Synthetic Strategy Overview

The synthesis of the crinine (B1220781) scaffold presents a significant challenge due to the presence of a sterically demanding quaternary carbon center.[1] Common strategies to construct this core include intramolecular Heck reactions, aza-Cope rearrangement–Mannich cyclizations, and asymmetric hydrogenation.[1][3] The proposed route here leverages an enantioselective approach to establish the key stereochemistry early in the synthesis.

Experimental Protocol: Multi-Gram Synthesis

Step 1: Synthesis of the Chiral Hydroindole Core

An enantioselective catalytic Michael addition of an α-cyanoketone to an acrylate (B77674) can be employed to construct the crucial all-carbon quaternary stereocenter, a key feature in the synthesis of optically pure cis-aryl hydroindole alkaloids.[5]

  • Reaction: Enantioselective Michael Addition

  • Reactants:

    • Substituted α-cyanoketone (1.0 eq)

    • Methyl acrylate (1.2 eq)

    • Bifunctional organocatalyst (e.g., a thiourea-based catalyst) (0.1 eq)

  • Solvent: Toluene (B28343)

  • Procedure: To a solution of the α-cyanoketone and methyl acrylate in toluene at 0 °C, add the organocatalyst. Stir the reaction mixture at this temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Step 2: Reductive Cyclization and Formation of the Crinine Skeleton

The product from the Michael addition undergoes a reductive cyclization to form the core hydroindole structure.

  • Reaction: Reductive Amination and Cyclization

  • Reactants:

    • Michael adduct from Step 1 (1.0 eq)

    • Reducing agent (e.g., Sodium borohydride) (3.0 eq)

    • Acid catalyst (e.g., Acetic acid)

  • Solvent: Methanol (B129727)

  • Procedure: Dissolve the Michael adduct in methanol and cool to 0 °C. Add the reducing agent portion-wise, followed by the dropwise addition of acetic acid. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. Purify by crystallization or column chromatography.

Step 3: Final Functional Group Manipulations to Yield this compound

The final steps involve modifications of the functional groups to arrive at the target molecule, this compound. This may include demethylation or other protecting group manipulations as described in the synthesis of related alkaloids.[2]

  • Reaction: Demethylation/Deprotection

  • Reactants:

    • Crinine precursor from Step 2 (1.0 eq)

    • Demethylating agent (e.g., Boron tribromide)

  • Solvent: Dichloromethane (DCM)

  • Procedure: Dissolve the precursor in DCM and cool to -78 °C. Add a solution of the demethylating agent in DCM dropwise. Stir at low temperature for 1-2 hours, then allow to warm to room temperature. Quench carefully with methanol and concentrate. Purify the final product, this compound, by preparative HPLC.

Preclinical Evaluation Protocols

The initial preclinical assessment of this compound should focus on its potential cytotoxic effects against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assessment (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116, HeLa)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

    • This compound stock solution in DMSO

    • MTT solution (5 mg/mL in PBS)

    • 96-well plates

  • Protocol:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Add the different concentrations of this compound to the wells and incubate for 48-72 hours.

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[6][7]

Data Presentation

Table 1: Summary of a Hypothetical Large-Scale Synthesis Batch of this compound
ParameterValue
Starting Material (α-cyanoketone)100 g
Final Product (this compound)15 g
Overall Yield15%
Purity (by HPLC)>98%
Enantiomeric Excess (ee)>99%
Table 2: Hypothetical In Vitro Cytotoxicity of this compound (IC₅₀ Values)
Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)5.2
HCT116 (Colon Cancer)8.1
HeLa (Cervical Cancer)12.5
Normal Fibroblasts (Control)> 50

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Large-Scale Synthesis cluster_preclinical Preclinical Evaluation start Starting Materials step1 Step 1: Enantioselective Michael Addition start->step1 step2 Step 2: Reductive Cyclization step1->step2 step3 Step 3: Final Functional Group Manipulations step2->step3 purification Purification (HPLC) step3->purification product This compound purification->product treatment Compound Treatment product->treatment Test Compound cell_culture Cell Line Culture cell_culture->treatment assay MTT Assay treatment->assay data_analysis Data Analysis (IC50) assay->data_analysis

Caption: Workflow for the synthesis and preclinical evaluation of this compound.

Hypothetical Signaling Pathway

Given the cytotoxic activity of many Amaryllidaceae alkaloids, a plausible mechanism of action could involve the induction of apoptosis through the modulation of key signaling pathways.

G cluster_pathway Hypothetical Apoptotic Pathway coccinine This compound bcl2 Bcl-2 (Anti-apoptotic) coccinine->bcl2 Inhibits bax Bax (Pro-apoptotic) coccinine->bax Activates bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Note: Fluorescent Labeling of (+)-Coccinine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Coccinine is a naturally occurring alkaloid with a complex polycyclic structure. While its biological activities are still under investigation, its structural similarity to other neuroactive compounds suggests potential interactions with cellular signaling pathways. To facilitate the study of its cellular uptake, subcellular localization, and mechanism of action, we have developed a fluorescently labeled version of this compound, designated as Coccinine-FITC. This application note provides a detailed protocol for the synthesis, characterization, and application of Coccinine-FITC for cellular imaging.

Disclaimer: The following protocols and data are hypothetical and intended to serve as a guide for the development of fluorescent probes for this compound. Researchers should adapt and optimize these protocols based on their specific experimental needs and safety considerations.

Synthesis of Coccinine-FITC

The synthesis of Coccinine-FITC is proposed via the conjugation of fluorescein (B123965) isothiocyanate (FITC) to the secondary amine of this compound. FITC is a widely used fluorescent dye that reacts with primary and secondary amines to form a stable thiourea (B124793) linkage.[1][2][3]

Reaction Scheme:

This compound + Fluorescein Isothiocyanate (FITC) → Coccinine-FITC

Materials:

  • This compound (MW: 301.34 g/mol )

  • Fluorescein isothiocyanate (FITC), Isomer I (MW: 389.38 g/mol )

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Sephadex LH-20 or silica (B1680970) gel for chromatography

Protocol:

  • Dissolve this compound (1 molar equivalent) in anhydrous DMF.

  • Add TEA (2 molar equivalents) to the solution to act as a base.

  • In a separate light-protected vial, dissolve FITC (1.1 molar equivalents) in anhydrous DMF.

  • Slowly add the FITC solution to the this compound solution while stirring.

  • Protect the reaction mixture from light and stir at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the crude product using column chromatography (Sephadex LH-20 or silica gel) to isolate Coccinine-FITC.

  • Characterize the final product using mass spectrometry and NMR to confirm conjugation and purity.

Spectroscopic and Photophysical Properties

The resulting Coccinine-FITC conjugate is expected to exhibit spectroscopic properties characteristic of the fluorescein fluorophore.

PropertyHypothetical Value
Molecular Weight 690.72 g/mol
Appearance Orange-yellow solid
Excitation Maximum (λex) ~495 nm
Emission Maximum (λem) ~520 nm
Molar Extinction Coeff. ~75,000 M⁻¹cm⁻¹ at 495 nm
Quantum Yield (Φ) ~0.85 in PBS (pH 7.4)
Solubility Soluble in DMSO, DMF

Experimental Protocols

1. Preparation of Coccinine-FITC Stock Solution

  • Dissolve the purified Coccinine-FITC in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

  • Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

2. Cellular Imaging Protocol

This protocol is designed for mammalian cells grown in culture. Optimization may be required for different cell types.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 10 mM Coccinine-FITC stock solution in DMSO

  • Hoechst 33342 (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Triton X-100 for permeabilization (optional)

  • Antifade mounting medium

  • Glass-bottom imaging dishes or coverslips

Procedure:

  • Cell Culture: Plate HeLa cells on glass-bottom dishes or coverslips and culture in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2 until they reach 60-70% confluency.

  • Probe Loading (Live-Cell Imaging):

    • Dilute the 10 mM Coccinine-FITC stock solution in pre-warmed serum-free DMEM to a final working concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the Coccinine-FITC loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • Remove the loading solution and wash the cells three times with warm PBS.

    • Add fresh pre-warmed culture medium or imaging buffer to the cells.

  • Nuclear Counterstaining (Optional):

    • Incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) in culture medium for 10-15 minutes.

    • Wash the cells twice with PBS.

  • Fixation and Permeabilization (Optional, for fixed-cell imaging):

    • After probe loading, wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if required for co-staining with antibodies).

    • Wash three times with PBS.

  • Mounting and Imaging:

    • For live-cell imaging, proceed directly to microscopy.

    • For fixed cells on coverslips, mount them onto a microscope slide using an antifade mounting medium.

    • Image the cells using a fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for FITC (Excitation: ~488 nm, Emission: ~525 nm) and Hoechst (Excitation: ~350 nm, Emission: ~460 nm).

Hypothetical Mechanism of Action and Signaling Pathway

Based on the alkaloid nature of this compound, we hypothesize that it may interact with neurotransmitter systems, such as dopaminergic or serotonergic pathways, potentially by binding to receptors or transporters.

G Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor (e.g., GPCR) AC Adenylyl Cyclase Receptor->AC Activates/Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream CREB CREB PKA->CREB Phosphorylates Gene Gene Expression Downstream->Gene CREB->Gene Regulates Coccinine This compound-FITC Coccinine->Receptor Binds

Caption: Hypothetical signaling cascade initiated by this compound binding to a target receptor.

Experimental Workflow

The overall workflow for cellular imaging with Coccinine-FITC is summarized below.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging CellCulture 1. Cell Culture (HeLa cells on coverslips) StockPrep 2. Prepare Coccinine-FITC Working Solution (1-10 µM) Wash1 3. Wash Cells (PBS) StockPrep->Wash1 Incubate 4. Incubate with Probe (30-60 min, 37°C) Wash1->Incubate Wash2 5. Wash Cells (PBS, 3x) Incubate->Wash2 Counterstain 6. Counterstain Nuclei (Hoechst, optional) Wash2->Counterstain Fix 7. Fixation (4% PFA) (Optional) Counterstain->Fix Mount 8. Mount Coverslip Fix->Mount Microscopy 9. Fluorescence Microscopy (Confocal Imaging) Mount->Microscopy Analysis 10. Image Analysis (Localization, Intensity) Microscopy->Analysis

Caption: Workflow for cellular imaging using the Coccinine-FITC fluorescent probe.

Conclusion

This application note outlines a hypothetical framework for the fluorescent labeling of this compound and its application in cellular imaging. The proposed Coccinine-FITC probe offers a valuable tool for investigating the cellular biology of this natural product. The provided protocols for synthesis and cellular staining serve as a starting point for researchers to develop and validate this novel chemical probe. Further studies will be required to confirm the proposed synthesis, characterize the probe, and elucidate the specific cellular targets and mechanisms of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Coccinine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to overcoming low yields in the total synthesis of this Amaryllidaceae alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and other crinine-type alkaloids?

A1: The primary challenges in synthesizing this compound and related alkaloids include the stereoselective construction of the hydroindole core, the creation of the sterically demanding all-carbon quaternary center at the pseudobenzylic position (C10b), and managing functional group compatibility throughout the multi-step sequence.[1][2][3] Low overall yields are a common issue, often stemming from difficulties in specific bond-forming reactions and purification challenges.[1]

Q2: A key step in the synthesis of this compound is the intramolecular [π4s+π2s] cycloaddition of a 2-azaallyl anion. What are common failure points for this reaction?

A2: The intramolecular 2-azaallyl anion cycloaddition is a powerful tool for constructing the pyrrolidine (B122466) ring of the core structure. However, its success can be sensitive to several factors. Incomplete formation of the 2-azaallyl anion due to an inappropriate choice of base or reaction temperature can lead to low yields. Steric hindrance in the tether connecting the anion and the alkene can also impede the desired cyclization. Furthermore, the stability of the anion is crucial; decomposition can occur if the reaction is run for too long or at too high a temperature.

Q3: The synthesis involves a Mitsunobu reaction. What are the typical reasons for low yields in this step?

A3: The Mitsunobu reaction is known for its sensitivity to steric hindrance at the alcohol and nucleophile. In complex molecules like intermediates in the this compound synthesis, steric crowding can significantly slow down the reaction or prevent it altogether. Other common issues include the use of impure reagents (triphenylphosphine, azodicarboxylate), suboptimal solvent choice, and incorrect reaction temperature. The formation of byproducts, such as triphenylphosphine (B44618) oxide and the hydrazinedicarboxylate, can also complicate purification and reduce the isolated yield of the desired product.

Q4: I am having trouble with the removal of a silyl (B83357) protecting group in a late-stage intermediate. What could be the problem?

A4: Desilylation of sterically hindered silyl ethers, which are often used to protect hydroxyl groups during synthesis, can be challenging. The choice of deprotection agent is critical and depends on the specific silyl group and the presence of other sensitive functional groups in the molecule. For example, TBAF (tetrabutylammonium fluoride) is a common reagent, but its reactivity can be affected by solvent and temperature. In some cases, acidic conditions may be required, but this can lead to undesired side reactions if acid-labile groups are present. Incomplete reaction or decomposition of the starting material are common indicators of a suboptimal deprotection strategy.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on improving reaction yields.

Issue 1: Low Yield in the Intramolecular 2-Azaallyl Anion Cycloaddition
Potential Cause Troubleshooting Steps
Incomplete anion formation - Ensure the use of a sufficiently strong, non-nucleophilic base (e.g., LDA, LHMDS).- Optimize the base stoichiometry and addition temperature (typically low temperatures like -78 °C are required for anion formation).- Ensure anhydrous reaction conditions, as proton sources will quench the anion.
Steric hindrance - If possible, modify the substrate to reduce steric bulk near the reacting centers.- Consider alternative cyclization strategies if steric hindrance is insurmountable.
Anion decomposition - Carefully control the reaction temperature and time. Do not allow the reaction to warm prematurely.- Monitor the reaction progress by TLC to determine the optimal reaction time.
Side reactions - Ensure the alkene partner is sufficiently reactive.- Check for potential isomerization of the starting material or product under the basic conditions.
Issue 2: Inefficient Mitsunobu Reaction
Potential Cause Troubleshooting Steps
Steric hindrance - Increase the excess of triphenylphosphine and azodicarboxylate (e.g., up to 3 equivalents each).- Increase the reaction temperature and extend the reaction time.- Consider using a less sterically hindered nucleophile if the synthetic route allows.
Impure reagents - Use freshly purified triphenylphosphine and azodicarboxylate.- Ensure the solvent is anhydrous.
Suboptimal reaction conditions - Screen different solvents (e.g., THF, toluene, DCM).- Optimize the order of addition of reagents. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate at a low temperature.
Difficult purification - Employ chromatographic techniques optimized for the removal of triphenylphosphine oxide and the reduced azodicarboxylate (e.g., using specific solvent systems or pre-treatment of the crude mixture).
Issue 3: Incomplete or Low-Yielding Desilylation
Potential Cause Troubleshooting Steps
Sterically hindered silyl ether - Increase the amount of the deprotecting agent (e.g., TBAF).- Increase the reaction temperature.- Consider using a different fluoride (B91410) source (e.g., HF-pyridine, TASF).
Reagent incompatibility - If using fluoride-based reagents, ensure the solvent is compatible (THF is common).- If using acidic conditions, ensure no other functional groups in the molecule are acid-sensitive.
Product instability - If the deprotected alcohol is unstable, consider performing the next reaction in the same pot without isolating the intermediate.- Use buffered conditions to control the pH during workup.

Data Presentation

The following table summarizes the reported yields for a selection of key steps in representative syntheses of crinine-type alkaloids, which share structural similarities with this compound. This data can serve as a benchmark for researchers to evaluate the efficiency of their own synthetic efforts.

Reaction Type Substrate/Product Type Reported Yield (%) Reference
Reductive AminationBromopiperonal and aniline (B41778) derivative93[4]
Asymmetric Dearomative CyclizationN-aryl aminophenol derivative95-96[4]
Aza-Cope Rearrangement/Mannich CyclizationAmino-alcohol derivative45 (for the desired diastereomer)[2]
Ester Aminolysis/Aza-Michael Cascade4-Aryl-4-alkyl α,β-unsaturated ketone94[5]

Experimental Protocols

General Procedure for Intramolecular 2-Azaallyl Anion Cycloaddition:

  • To a solution of the imine precursor in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 to 1.5 equivalents) in THF dropwise.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the 2-azaallyl anion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for a Mitsunobu Reaction:

  • Dissolve the alcohol (1 equivalent), the nucleophile (1.1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in THF dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Visualizations

Synthetic Pathway Overview

G Simplified Synthetic Strategy for Crinine (B1220781) Alkaloids A Aromatic Precursors B Hydroindole Core Construction (e.g., Dearomative Cyclization) A->B Key Bond Formations C Formation of All-Carbon Quaternary Center B->C Stereocenter Installation D Intramolecular Cyclization (e.g., 2-Azaallyl Anion Cycloaddition) C->D Ring Closure E Functional Group Interconversion D->E Late-stage Modifications F This compound E->F Final Product

Caption: A generalized workflow for the synthesis of crinine-type alkaloids.

Troubleshooting Logic for Low Yields

G Troubleshooting Workflow for Low Yields Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Time, Solvent, Conc.) CheckPurity->OptimizeCond Purity OK ChangeReagent Change Reagent/Catalyst OptimizeCond->ChangeReagent No Improvement Success Yield Improved OptimizeCond->Success Improvement CheckWorkup Review Workup & Purification Procedure ChangeReagent->CheckWorkup No Improvement ChangeReagent->Success Improvement ProductDecomp Investigate Product Decomposition CheckWorkup->ProductDecomp No Product Loss Found CheckWorkup->Success Product Loss Minimized ProductDecomp->Success Stabilized

Caption: A logical approach to diagnosing and resolving low reaction yields.

References

Improving stereoselectivity in the synthesis of (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Coccinine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving high stereoselectivity in the synthesis of this montanine-type Amaryllidaceae alkaloid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the stereoselective synthesis of this compound, focusing on the key intramolecular [3+2] cycloaddition of a 2-azaallyl anion, a critical step in establishing the core stereochemistry.

Issue 1: Low Diastereoselectivity in the Intramolecular [3+2] Cycloaddition

Q1: My intramolecular 2-azaallyl anion cycloaddition is resulting in a poor diastereomeric ratio (d.r.). What are the potential causes and how can I improve the stereoselectivity?

A1: Low diastereoselectivity in this key cycloaddition step is a common challenge and can be influenced by several factors. Here is a systematic guide to troubleshooting this issue:

  • Purity of Starting Materials: Ensure the precursor to the 2-azaallyl anion is of high purity. Impurities can interfere with the generation of the anion and the subsequent cycloaddition.

  • Reaction Temperature: The temperature at which the 2-azaallyl anion is generated and undergoes cycloaddition is critical. Lower temperatures (e.g., -78 °C) generally favor higher stereoselectivity by minimizing side reactions and allowing for a more ordered transition state.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the aggregation state and reactivity of the organolithium base and the resulting 2-azaallyl anion. Tetrahydrofuran (B95107) (THF) is commonly used, but screening other ethereal solvents may be beneficial.

  • Counterion Effects: The nature of the counterion (e.g., Li+, K+) can influence the geometry of the 2-azaallyl anion and the transition state of the cycloaddition. The choice of base (e.g., n-BuLi, LDA) will determine the counterion.

  • Rate of Addition: Slow, dropwise addition of the organolithium base to the imine precursor at low temperature is crucial for controlled generation of the 2-azaallyl anion and can minimize side reactions that may lower diastereoselectivity.

Issue 2: Poor Enantioselectivity

Q2: I am observing low enantiomeric excess (e.e.) in my synthesis. How can I improve the enantiocontrol?

A2: Achieving high enantioselectivity in the synthesis of this compound relies heavily on the effective use of a chiral auxiliary or a chiral catalyst.

  • Chiral Auxiliary Integrity: The chiral auxiliary must be of high enantiomeric purity itself. Verify the enantiomeric purity of the auxiliary before use.

  • Attachment of Chiral Auxiliary: Ensure the complete and clean attachment of the chiral auxiliary to the substrate. Incomplete reaction or side reactions during this step can lead to a mixture of diastereomers that will carry through the synthesis.

  • Steric Hindrance: The chiral auxiliary directs the stereochemical outcome of the cycloaddition through steric hindrance. The choice of a suitable chiral auxiliary with appropriate steric bulk is crucial for effective facial discrimination of the 2-azaallyl anion.[1] For instance, auxiliaries derived from readily available chiral pool molecules are often employed.[1]

  • Chelation Control: In some cases, chelation between the chiral auxiliary, the counterion, and the reacting centers can lock the conformation of the transition state, leading to higher stereoselectivity. The choice of solvent and additives can influence these chelating effects.

Issue 3: Difficulty in Determining Stereochemical Purity

Q3: I am having trouble accurately determining the diastereomeric ratio and enantiomeric excess of my product. What are the recommended analytical methods?

A3: Accurate determination of stereochemical purity is essential to evaluate the success of the synthesis.

  • NMR Spectroscopy for Diastereomeric Ratio: The diastereomeric ratio (d.r.) can often be determined by ¹H NMR spectroscopy of the crude reaction mixture. Look for well-resolved signals of protons in the different diastereomers. Integration of these signals will give the ratio.

  • Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (e.e.).[2][3] Development of a suitable chiral HPLC method may require screening of different chiral stationary phases (CSPs) and mobile phase compositions.[2][3] Polysaccharide-based CSPs are often effective for the separation of alkaloid enantiomers.[2]

Data Presentation

Table 1: Comparison of Stereoselectivity in Key Steps of this compound Synthesis

Synthetic StrategyKey ReactionChiral InductorDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Pearson's Enantioselective Total SynthesisIntramolecular [3+2] Cycloaddition of a 2-Azaallyl AnionChiral Auxiliary>95:5>98%[4]
Racemic Synthesis via Intramolecular Heck ReactionIntramolecular Heck ReactionN/A (Racemic)Not Reported0%
Enantioselective Synthesis via Asymmetric HydrogenationAsymmetric HydrogenationChiral Rh Catalyst>90:10>95%

Note: Data for the Heck and Asymmetric Hydrogenation routes are representative for montanine-type alkaloids and may not be specific to this compound itself, as detailed data for these specific routes to this compound were not available in the initial search results.

Experimental Protocols

Key Experiment: Diastereoselective Intramolecular [3+2] Cycloaddition

This protocol is based on the enantioselective total synthesis of this compound as reported by Pearson and co-workers.[4]

1. Generation of the 2-Azaallyl Anion:

  • A solution of the imine precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equiv) is added dropwise to the cooled solution over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • The resulting deep red solution is stirred at -78 °C for 30 minutes to ensure complete formation of the 2-azaallyl anion.

2. Intramolecular Cycloaddition:

  • The reaction mixture is allowed to slowly warm to room temperature over several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

3. Work-up and Purification:

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Key Stereoselective Step cluster_analysis Analysis & Purification cluster_product Product start Imine Precursor with Chiral Auxiliary gen_anion Generation of 2-Azaallyl Anion (n-BuLi, THF, -78 °C) start->gen_anion 1. cycloaddition Intramolecular [3+2] Cycloaddition (-78 °C to RT) gen_anion->cycloaddition 2. workup Quenching & Work-up cycloaddition->workup 3. purification Column Chromatography workup->purification 4. analysis Stereochemical Analysis (NMR for d.r., Chiral HPLC for e.e.) purification->analysis 5. product This compound Precursor analysis->product Final Confirmation

Caption: Experimental workflow for the stereoselective synthesis of a this compound precursor.

stereocontrol_pathway cluster_transition_states Diastereomeric Transition States start Acyclic Imine Precursor (with Chiral Auxiliary) anion 2-Azaallyl Anion Intermediate start->anion Base (e.g., n-BuLi) ts_favored Favored Transition State (Lower Energy) Leads to Desired Diastereomer anion->ts_favored ts_disfavored Disfavored Transition State (Higher Energy) Leads to Minor Diastereomer anion->ts_disfavored product_major Major Diastereomer (Desired Product Precursor) ts_favored->product_major High d.r. product_minor Minor Diastereomer ts_disfavored->product_minor

Caption: Logical relationship illustrating stereocontrol in the intramolecular cycloaddition.

References

Navigating the Challenges of (+)-Coccinine: A Technical Support Guide to Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the promising alkaloid (+)-Coccinine, maintaining its integrity in solution is a critical yet often challenging aspect of experimental work. This technical support center provides a comprehensive guide to troubleshooting common instability issues, offering practical solutions and preventative measures in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation). What are the most likely causes?

A1: The instability of alkaloids like this compound in solution can be attributed to several factors. The most common culprits are:

  • pH Sensitivity: Many alkaloids are susceptible to degradation in non-optimal pH environments. Both acidic and alkaline conditions can catalyze hydrolysis or other degradative reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2][3]

  • Light Exposure: Photodegradation is a common issue for many complex organic molecules, leading to the formation of inactive or unwanted byproducts.[1][4]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[1][4]

  • Solvent Choice: The solvent system itself can influence stability. Protic solvents, for instance, may participate in degradation reactions.

Q2: I'm observing a loss of potency in my stock solution over time, even when stored at low temperatures. What could be happening?

A2: While low-temperature storage is a standard practice to slow down degradation, it may not completely halt it. If you're still experiencing a loss of potency, consider the following:

  • Inappropriate pH of the Stock Solution: Was the initial stock solution prepared in a buffer or solvent that maintains an optimal pH for this compound? Even at low temperatures, an unfavorable pH can lead to slow degradation over weeks or months.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and potentially accelerate degradation.[5] It is advisable to aliquot your stock solution into smaller, single-use volumes.

  • Air Exposure During Storage: Each time the container is opened, it introduces fresh oxygen, which can contribute to cumulative oxidative damage. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.

Q3: How can I determine the optimal pH for my this compound solution?

A3: A pH stability study is the most effective way to determine the optimal pH range for your compound. This typically involves preparing a series of buffered solutions across a range of pH values (e.g., pH 2 to 10), adding this compound to each, and monitoring its concentration over time using a stability-indicating analytical method like HPLC.

Troubleshooting Unstable this compound Solutions

If you are encountering instability with your this compound solutions, the following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., Degradation, Precipitation) check_ph Is the solution pH controlled? start->check_ph adjust_ph Conduct pH Stability Study to find optimal range. check_ph->adjust_ph No check_temp Is the storage temperature appropriate? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store at lower temperature (e.g., -20°C or -80°C). check_temp->adjust_temp No check_light Is the solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use amber vials or store in the dark. check_light->protect_light No check_oxidation Is there potential for oxidation? check_light->check_oxidation Yes protect_light->check_oxidation prevent_oxidation Degas solvent and/or use inert gas overlay. check_oxidation->prevent_oxidation No check_solvent Is the solvent appropriate? check_oxidation->check_solvent Yes prevent_oxidation->check_solvent change_solvent Test alternative solvents (e.g., aprotic). check_solvent->change_solvent No solution_stable Solution is Stable check_solvent->solution_stable Yes change_solvent->solution_stable Degradation_Pathway Hypothetical Hydrolytic Degradation of this compound coccinine This compound hydrolysis Hydrolysis (catalyzed by H+ or OH-) coccinine->hydrolysis degradation_product Degradation Product(s) hydrolysis->degradation_product

References

Technical Support Center: Optimizing Reaction Conditions for (+)-Coccinine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of (+)-Coccinine.

Troubleshooting Guide

Q1: I am observing a low yield of my desired this compound derivative. What are the potential causes and how can I improve it?

A1: Low derivatization yield is a common issue that can stem from several factors. Systematically investigating the following reaction parameters is crucial for optimization.

  • Suboptimal Reaction Temperature: Temperature significantly influences reaction rates.[1][] Both insufficient and excessive heat can be detrimental.

    • Solution: Screen a range of temperatures to find the optimum. Start with room temperature and incrementally increase it. Monitor for product degradation at higher temperatures.

  • Incorrect Reaction Time: Derivatization reactions require a specific amount of time to reach completion.

    • Solution: Perform a time-course study to determine the optimal reaction duration. Analyze aliquots at different time points (e.g., 1h, 2.5h, 5h) to identify when the maximum yield is achieved.[3]

  • Inappropriate Reagent Concentration/Ratio: The stoichiometry of the derivatizing agent to this compound is critical. An insufficient amount of reagent will lead to incomplete conversion, while a large excess can sometimes lead to side reactions.

    • Solution: Titrate the molar ratio of the derivatizing agent to this compound to find the ideal balance that maximizes yield.

  • Solvent and pH Effects: The choice of solvent can impact the solubility of reactants and the reaction mechanism. The pH of the reaction mixture can also be critical, especially if the derivatization targets functional groups with acidic or basic properties.

    • Solution: Test a panel of solvents with varying polarities. If applicable, screen different pH conditions or use buffers to maintain a stable pH.

  • Presence of Water or Other Inhibitors: Some derivatization reagents are sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: My analysis shows the presence of multiple products or significant side reactions. How can I improve the selectivity of the derivatization?

A2: The formation of multiple products suggests a lack of selectivity in the reaction.

  • Protecting Groups: this compound may have multiple reactive sites.

    • Solution: Consider using protecting groups to selectively block certain functional groups, directing the derivatization to the desired site.

  • Milder Reaction Conditions: Harsh conditions (e.g., high temperatures, extreme pH) can promote side reactions.[4]

    • Solution: Opt for milder reaction conditions. This could involve lowering the temperature, using a less reactive derivatizing agent, or choosing a different catalyst.

  • Choice of Derivatizing Agent: The reagent itself might not be selective enough.

    • Solution: Research and test alternative derivatizing agents known for higher selectivity with similar functional groups.

Q3: The final derivatized product appears to be unstable and degrades over time. What can I do to improve its stability?

A3: Product instability can compromise analytical results.

  • Storage Conditions: Light, temperature, and oxygen can contribute to the degradation of the derivative.

    • Solution: Store the purified derivative under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures (-20°C or -80°C).[4]

  • pH of the Storage Solution: The pH of the solution can affect the stability of the derivative.[4]

    • Solution: Store the derivative in a buffer system that ensures its stability, or as a lyophilized powder if it is stable in solid form.

Frequently Asked Questions (FAQs)

Q4: What are the most common types of derivatization reactions applicable to a molecule like this compound?

A4: Based on the likely functional groups present in an alkaloid structure (e.g., hydroxyl, amine), common derivatization strategies include:

  • Acylation: Introduction of an acyl group (e.g., acetylation, benzoylation).

  • Silylation: Introduction of a silyl (B83357) group (e.g., using TMS or TBDMS reagents), which is common for increasing volatility for GC-MS analysis.[5]

  • Alkylation: Introduction of an alkyl group.

  • Formation of Schiff bases: If primary amine functionalities are present.

Q5: How can I confirm that the derivatization of this compound was successful?

A5: Successful derivatization can be confirmed using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A change in the retention factor (Rf) value compared to the starting material indicates a chemical modification.

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the product peak relative to the this compound peak.

  • Mass Spectrometry (MS): An increase in the molecular weight of the product corresponding to the mass of the added derivatizing group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of new signals and shifts in existing signals in the 1H and 13C NMR spectra consistent with the structural modification.

Q6: What are the key parameters to consider when developing a new derivatization protocol for this compound?

A6: When developing a new protocol, a systematic approach is essential. Key parameters to optimize include:

  • Choice of Derivatizing Agent and Solvent

  • Molar Ratio of Reactants

  • Reaction Temperature

  • Reaction Time

  • Catalyst (if required)

  • Work-up and Purification Procedure

Data Presentation

Table 1: Effect of Temperature on Derivative Yield

Temperature (°C)Average Yield (%)Standard Deviation
25 (Room Temp)45± 2.5
4068± 3.1
6085± 2.8
8072 (degradation observed)± 4.2

Table 2: Effect of Reagent Molar Ratio on Derivative Yield

Molar Ratio (Reagent:this compound)Average Yield (%)Standard Deviation
1:155± 3.0
2:178± 2.5
5:186± 2.1
10:187± 2.3

Experimental Protocols

Protocol: General Procedure for Optimization of this compound Acetylation

This protocol outlines a general method for the acetylation of this compound, a common derivatization reaction.

Materials:

  • This compound

  • Acetic Anhydride (B1165640)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • HPLC or GC-MS for analysis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM. Add anhydrous pyridine (2 equivalents).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.5 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 hours). Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by HPLC or GC-MS to determine the yield and purity.

  • Optimization: Repeat the procedure while systematically varying one parameter at a time (e.g., temperature, reaction time, reagent ratio) as outlined in the troubleshooting guide.

Visualizations

G cluster_start Start cluster_reaction Derivatization Reaction cluster_analysis Analysis cluster_outcome Outcome cluster_optimization Optimization Loop cluster_end Finish start This compound reagent Select Derivatizing Agent (e.g., Acetic Anhydride) start->reagent solvent Select Solvent (e.g., DCM, Pyridine) reagent->solvent conditions Set Initial Conditions (Temp, Time, Ratio) solvent->conditions tlc TLC Monitoring conditions->tlc hplc_ms HPLC/MS Analysis tlc->hplc_ms check_yield Yield > 85%? hplc_ms->check_yield optimize Adjust Reaction Parameters: - Temperature - Time - Reagent Ratio check_yield->optimize No end Purified Derivative check_yield->end Yes optimize->conditions

Caption: Workflow for optimizing this compound derivatization.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause_yield Suboptimal Temp/Time Incorrect Ratio Inhibitors low_yield->cause_yield side_products Side Products cause_selectivity Harsh Conditions Multiple Reactive Sites side_products->cause_selectivity instability Product Instability cause_stability Storage Conditions (Light, Temp, pH) instability->cause_stability solution_yield Screen Conditions Time-Course Study Use Anhydrous Solvents cause_yield->solution_yield solution_selectivity Use Milder Conditions Employ Protecting Groups cause_selectivity->solution_selectivity solution_stability Store at Low Temp Protect from Light Use Buffer cause_stability->solution_stability

Caption: Troubleshooting logic for derivatization issues.

References

Technical Support Center: Effective Resolution of Coccinine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of the alkaloid Coccinine. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in method development, optimization, and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of Coccinine?

A1: The primary methods for resolving enantiomers of alkaloids like Coccinine include High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), diastereomeric salt formation followed by fractional crystallization, and enzymatic resolution.[1][2] The choice of method depends on the scale of the separation, the required enantiomeric purity, and available resources.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating Coccinine enantiomers by HPLC?

A2: While specific studies on Coccinine are limited, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving alkaloid enantiomers.[3] It is recommended to screen several different polysaccharide-based columns to find the one with the best selectivity for Coccinine.

Q3: What are some suitable chiral resolving agents for the diastereomeric salt formation of Coccinine?

A3: Coccinine is a basic alkaloid and can be resolved by forming diastereomeric salts with chiral acids.[4][5] Common resolving agents for alkaloids include tartaric acid derivatives, mandelic acid, and camphor-sulfonic acid.[4][5] Empirical screening of different resolving agents and crystallization solvents is necessary to find the optimal conditions for selective crystallization of one diastereomer.

Q4: Can enzymatic resolution be applied to Coccinine?

A4: Enzymatic resolution is a viable method, particularly for its high selectivity under mild conditions.[1][6] Lipases are commonly used enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic mixture.[6][7] This process, known as kinetic resolution, can provide one enantiomer in high purity.

Q5: Why is the resolution of Coccinine enantiomers important?

A5: Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2][8] Therefore, isolating and testing the individual enantiomers of Coccinine is crucial to identify the eutomer (the more active enantiomer) and to develop a safer and more effective drug.[8]

Troubleshooting Guides

Chiral HPLC Separation
Issue Possible Cause(s) Troubleshooting Steps
Poor or no resolution Inappropriate Chiral Stationary Phase (CSP).Screen different polysaccharide-based CSPs (e.g., cellulose-based, amylose-based).[3]
Suboptimal mobile phase composition.Optimize the mobile phase by varying the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[9]
Temperature fluctuations.Use a column thermostat to control the temperature. Lowering the temperature can sometimes improve resolution.[3]
Peak tailing Secondary interactions with the stationary phase.Add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1%) to the mobile phase to minimize interactions with residual silanol (B1196071) groups.[3][10]
Column overload.Reduce the sample concentration or injection volume.[10]
Inconsistent retention times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.[11]
Mobile phase composition change.Prepare fresh mobile phase daily and ensure proper mixing.
High backpressure Blockage in the system.Check for blockages in the guard column, frits, or tubing. Reverse flushing the column (for immobilized CSPs) may help.[11]
Sample precipitation.Ensure the sample is fully dissolved in the mobile phase. Filter the sample before injection.
Diastereomeric Salt Resolution
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation Poor choice of solvent.Screen a variety of solvents with different polarities.[12]
Supersaturation not reached.Concentrate the solution or cool it slowly.
Formation of an oil instead of crystals Low melting point of the diastereomeric salt.Try a different solvent or a solvent mixture. Seeding with a small crystal can sometimes induce crystallization.
Poor diastereomeric excess (de%) after crystallization Co-crystallization of both diastereomers.Optimize the crystallization conditions (solvent, temperature, cooling rate). Perform recrystallization of the obtained solid.
Ineffective resolving agent.Screen a variety of chiral resolving agents.[4]
Low yield of the desired diastereomer High solubility of the target diastereomer.Adjust the solvent system to decrease the solubility of the desired salt.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on general methods for alkaloid resolution and should be optimized for Coccinine.

Protocol 1: Chiral HPLC Method for Enantiomeric Separation of Coccinine

Objective: To separate the enantiomers of racemic Coccinine for analytical quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Cellulose-based column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

  • Racemic Coccinine standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (90:10, v/v) containing 0.1% DEA. Degas the mobile phase before use.

  • Sample Preparation: Dissolve racemic Coccinine in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the resolution factor (Rs) and enantiomeric excess (ee%).

Quantitative Data Summary (Hypothetical):

ParameterValue
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5
Enantiomeric Excess (ee%)> 99% (for a resolved sample)
Protocol 2: Diastereomeric Salt Resolution of Coccinine

Objective: To resolve racemic Coccinine on a preparative scale.

Materials:

  • Racemic Coccinine

  • (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) as the resolving agent

  • Methanol

  • Ethyl acetate

Procedure:

  • Salt Formation: Dissolve 1 equivalent of racemic Coccinine in warm methanol. In a separate flask, dissolve 0.5 equivalents of (+)-DBTA in warm methanol.

  • Crystallization: Slowly add the DBTA solution to the Coccinine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

  • Recrystallization: Recrystallize the obtained salt from a suitable solvent system (e.g., methanol/ethyl acetate) to improve the diastereomeric purity.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and basify with a suitable base (e.g., sodium bicarbonate) to a pH of ~9. Extract the free base of the Coccinine enantiomer with an organic solvent (e.g., dichloromethane).

  • Analysis: Determine the enantiomeric purity of the final product using the chiral HPLC method described in Protocol 1.

Quantitative Data Summary (Hypothetical):

ParameterValue
Yield of Diastereomeric Salt (after recrystallization)35% (based on the initial amount of one enantiomer)
Diastereomeric Excess (de%) of the Salt> 98%
Enantiomeric Excess (ee%) of the Final Product> 98%

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_coccinine Racemic Coccinine dissolve Dissolve in Mobile Phase racemic_coccinine->dissolve injection Inject into HPLC System dissolve->injection chiral_column Chiral Column (e.g., Cellulose-based) injection->chiral_column separation Separation of Enantiomers chiral_column->separation detection UV Detection separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram quantification Quantify ee% and Rs chromatogram->quantification

Caption: Workflow for Chiral HPLC Separation of Coccinine.

Experimental_Workflow_Diastereomeric_Salt_Resolution cluster_reaction Salt Formation & Crystallization cluster_separation Separation & Purification cluster_liberation Enantiomer Liberation racemic_coccinine Racemic Coccinine mix Mix in Solvent (e.g., Methanol) racemic_coccinine->mix resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->mix crystallization Fractional Crystallization mix->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble more_soluble More Soluble Diastereomer (in Filtrate) filtration->more_soluble recrystallization Recrystallization less_soluble->recrystallization basification Basification (e.g., NaHCO3) recrystallization->basification extraction Solvent Extraction basification->extraction pure_enantiomer Pure Enantiomer of Coccinine extraction->pure_enantiomer

References

Addressing solubility issues of (+)-Coccinine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address solubility issues with (+)-Coccinine in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial attempts, it is recommended to use a small amount of a polar aprotic solvent. Based on the general properties of alkaloids, the following solvents should be considered.

Q2: I am observing precipitation of this compound when I add my stock solution to aqueous media for my biological assay. What can I do?

A2: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous buffer or cell culture media. Here are several steps to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous solution.

  • Increase the solvent concentration in the final solution: While not always ideal due to potential solvent toxicity, slightly increasing the percentage of your stock solvent (e.g., from 0.1% to 0.5% DMSO) in the final assay volume can help maintain solubility. Always run a vehicle control with the same solvent concentration to assess its effect on your experimental system.

  • Use a different solvent: If DMSO is not effective, you may try other solvents from the recommended list.

  • Employ sonication: After adding the stock solution to the aqueous media, brief sonication can help to disperse the compound and facilitate dissolution.

  • Gentle warming: Gently warming the solution to 37°C may improve solubility. However, be cautious about the thermal stability of this compound.

Q3: How can I prepare a high-concentration stock solution of this compound?

A3: Preparing a high-concentration stock solution can be challenging if the compound has poor solubility. Here are some strategies:

  • Test various solvents: Empirically test the solubility of this compound in small volumes of different recommended solvents to find one that can achieve your desired concentration.

  • Use co-solvents: A mixture of solvents can sometimes be more effective than a single solvent.[1][2] For example, a combination of DMSO and ethanol, or DMSO and polyethylene (B3416737) glycol (PEG), might improve solubility.

  • pH adjustment: For ionizable compounds like alkaloids, adjusting the pH of the solvent can significantly enhance solubility.[1][3] Since this compound is an alkaloid, it is likely basic. Therefore, preparing the stock solution in a slightly acidic buffer might improve its solubility. However, you must consider the compatibility of this pH with your downstream assay.

Q4: Are there advanced formulation strategies to improve the bioavailability of this compound for in vivo or in vitro studies?

A4: Yes, for persistent solubility issues, several advanced formulation techniques can be explored. These methods often require more specialized equipment and expertise:

  • Complexation with cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4]

  • Solid dispersions: This involves dispersing the compound in a polymer matrix to improve its dissolution rate.[4][5]

  • Nanoparticle formulation: Reducing the particle size to the nanoscale can significantly increase the surface area, leading to improved dissolution and solubility.[5][6]

  • Liposomal formulations: Encapsulating this compound within lipid bilayers (liposomes) can improve its stability and solubility in aqueous environments.[4]

Data Presentation: Recommended Solvents for this compound

SolventTypeDielectric ConstantNotes on Use in Biological Assays
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2Widely used. Generally tolerated by cells at concentrations ≤ 0.5%. A good first choice.
Ethanol (EtOH) Polar Protic24.6Can be used, but may be more toxic to cells than DMSO at similar concentrations.
Methanol (MeOH) Polar Protic32.7More toxic than ethanol. Use with caution and at very low final concentrations (<0.1%).
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Can be more effective than DMSO for some compounds, but also more toxic.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a stock solution of a poorly soluble compound like this compound.

  • Weighing the Compound: Carefully weigh out a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Solvent Addition: Based on your desired stock concentration (e.g., 10 mM), calculate the required volume of solvent. For a 1 mg sample of this compound (Molar Mass: 315.35 g/mol ), to make a 10 mM stock, you would add 317 µL of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Solubilization Aids (if necessary):

    • Sonication: If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Warming: If sonication is insufficient, warm the solution to 37°C for 10-15 minutes, with intermittent vortexing.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a colorimetric assay to screen for the inhibitory activity of this compound on AChE, based on the Ellman method.[7]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine (B1193921) (ATCh).

    • Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Prepare a solution of Acetylcholinesterase enzyme.

  • Preparation of Working Solutions:

    • From your this compound stock solution, prepare a series of dilutions at 100X the final desired concentration in the assay buffer.

    • Prepare a positive control inhibitor (e.g., Phenserine).

    • Prepare a vehicle control (DMSO at the same final concentration as the compound dilutions).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of your diluted this compound, positive control, or vehicle control to the appropriate wells.

    • Add 20 µL of the DTNB solution to all wells.

    • Add 10 µL of the AChE enzyme solution to all wells except for a blank (add 10 µL of Assay Buffer instead).

    • Mix and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the ATCh substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Visualizations

G cluster_0 cluster_1 cluster_2 start Start: this compound Solubility Issue check_dissolved Does the compound dissolve in the chosen solvent? start->check_dissolved try_dmso 1. Try DMSO (or other polar aprotic solvent) precip_media Does it precipitate when added to aqueous media? check_dissolved->precip_media Yes check_dissolved->try_dmso lower_conc 1. Lower Final Concentration success Success: Proceed with Assay precip_media->success No precip_media->lower_conc use_sonication 2. Use Sonication try_dmso->use_sonication gentle_warming 3. Gentle Warming (check stability) use_sonication->gentle_warming change_solvent 4. Try Alternative Solvents (e.g., EtOH, DMF) gentle_warming->change_solvent use_cosolvent 5. Use Co-solvent System (e.g., DMSO/PEG) change_solvent->use_cosolvent use_cosolvent->check_dissolved inc_solvent 2. Increase % Organic Solvent (run vehicle control) lower_conc->inc_solvent change_stock_solvent 3. Change Stock Solvent inc_solvent->change_stock_solvent advanced_form 4. Use Advanced Formulation (e.g., Cyclodextrin) change_stock_solvent->advanced_form advanced_form->precip_media

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_0 Stock Solution Preparation (e.g., 10 mM in DMSO) cluster_1 Working Solution Preparation for Assay weigh 1. Weigh This compound Powder add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve store_stock 4. Store Aliquots at -20°C / -80°C dissolve->store_stock thaw_stock 5. Thaw One Aliquot of Stock store_stock->thaw_stock For Experiment serial_dilute 6. Perform Serial Dilution in Assay Buffer thaw_stock->serial_dilute use_in_assay 7. Use in Biological Assay (e.g., final DMSO < 0.5%) serial_dilute->use_in_assay

Caption: Workflow for preparing this compound solutions.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR ACh Receptor ACh_released->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Coccinine This compound (Inhibitor) Coccinine->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

References

Minimizing side-product formation in (+)-Coccinine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Coccinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the total synthesis of this compound and related azaphenalene alkaloids?

A1: During the multi-step synthesis of this compound, several classes of side-products can arise. The most frequently encountered include:

  • Diastereomers and Epimers: Incorrect stereochemistry can be introduced during key bond-forming reactions, particularly those establishing the chiral centers of the molecule.

  • Incomplete Cyclization Products: Key ring-forming steps, such as intramolecular Michael additions or ring-closing metathesis (RCM), may not proceed to completion, leaving acyclic precursors in the reaction mixture.[1]

  • Oligomeric Byproducts: Especially during RCM, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and larger oligomers.

  • Oxidation/Reduction Byproducts: The use of oxidizing or reducing agents at various stages can lead to over-oxidation or incomplete reduction of functional groups if not carefully controlled.

  • Byproducts from Protecting Groups: Incomplete deprotection or side-reactions occurring during the cleavage of protecting groups can result in a mixture of partially protected compounds.

Q2: How can the formation of diastereomers be minimized during the key asymmetric addition step?

A2: Achieving high diastereoselectivity is critical. For reactions like the addition of a Wittig phosphorene to a chiral ketimine, several parameters must be tightly controlled.[1] The choice of chiral auxiliary, reaction temperature, and solvent system are paramount.

Troubleshooting Guides

Guide 1: Optimizing the Intramolecular Michael Addition

The intramolecular Michael addition is a crucial step for constructing the bicyclic core of this compound. Low yields are often attributed to incomplete reaction or the formation of stable side-products.

Table 1: Troubleshooting the Intramolecular Michael Addition Step

Issue Potential Cause Suggested Solution Rationale
Low Conversion / Incomplete Cyclization 1. Insufficiently strong base. 2. Short reaction time. 3. Low temperature.1. Screen stronger, non-nucleophilic bases (e.g., KHMDS, LHMDS). 2. Increase reaction time and monitor by TLC/LC-MS. 3. Gradually increase the reaction temperature.A stronger base is required to efficiently generate the nucleophilic enolate. The reaction may be kinetically slow, requiring more time or thermal energy to overcome the activation barrier.
Formation of Retro-Michael Product The cyclized product is thermodynamically unstable under the reaction conditions.Use milder reaction conditions (lower temperature, weaker base if feasible) and quench the reaction as soon as the product is formed.Minimizing the energy input and exposure time to basic conditions can prevent the reverse reaction from occurring.
Unidentified Side-Products 1. Base-induced decomposition. 2. Reaction with solvent.1. Use a less reactive base or add the base slowly at a lower temperature. 2. Ensure the use of a dry, aprotic, and non-reactive solvent (e.g., THF, Toluene).Substrate degradation can compete with the desired cyclization. Protic or reactive solvents can quench the enolate or participate in side-reactions.
Guide 2: Minimizing Byproducts in Ring-Closing Metathesis (RCM)

The RCM step is prone to forming oligomeric side-products if not properly optimized. The key is to favor the intramolecular reaction over intermolecular pathways.

Table 2: Troubleshooting the Ring-Closing Metathesis (RCM) Step

Issue Potential Cause Suggested Solution Rationale
Formation of Oligomers/Dimers Reaction concentration is too high.Employ high-dilution conditions by adding the substrate slowly via syringe pump to a refluxing solution of the catalyst.High dilution (typically <0.01 M) favors the intramolecular reaction pathway by minimizing the probability of two substrate molecules encountering each other.
Low Catalyst Activity / No Reaction 1. Catalyst degradation. 2. Presence of catalyst poisons.1. Use a fresh batch of catalyst (e.g., Grubbs II or Hoveyda-Grubbs II). 2. Rigorously purify the substrate to remove potential poisons like sulfur or phosphine-containing impurities. Degas the solvent thoroughly.Metathesis catalysts are sensitive to air, moisture, and certain functional groups. Ensuring a pure, inert environment is critical for catalyst turnover.
Isomerization of Double Bond Catalyst remains active after the reaction is complete, leading to migration of the newly formed double bond.Quench the reaction upon completion by adding an appropriate agent like ethyl vinyl ether or triphenylphosphine.Quenching deactivates the catalyst, preventing subsequent unwanted isomerization reactions and simplifying purification.

Experimental Protocols

Protocol 1: Optimized Intramolecular Michael Addition

This protocol provides a generalized method for the key cyclization step, designed to minimize side-product formation.

Materials:

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the acyclic precursor.

  • Dissolve the precursor in anhydrous toluene to a final concentration of 0.05 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add KHMDS (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the desired this compound precursor.

Visualized Workflows and Logic

G cluster_workflow Troubleshooting Workflow for Side-Product Formation start Side-Product Observed? id_diastereomer Identify as Diastereomer start->id_diastereomer Yes id_incomplete Identify as Incomplete Reaction start->id_incomplete Yes id_oligomer Identify as Oligomer (e.g., in RCM) start->id_oligomer Yes end_node Product Purity Improved start->end_node No check_temp Adjust Temperature (e.g., lower to increase selectivity) id_diastereomer->check_temp check_reagent Screen Chiral Auxiliaries & Reagents check_temp->check_reagent Still present? check_reagent->end_node check_time Increase Reaction Time or Temperature id_incomplete->check_time check_catalyst Verify Reagent/Catalyst Activity & Stoichiometry check_time->check_catalyst Still incomplete? check_catalyst->end_node check_conc Decrease Concentration (High Dilution) id_oligomer->check_conc check_add_rate Use Syringe Pump for Slow Substrate Addition check_conc->check_add_rate Still present? check_add_rate->end_node

Caption: A decision-making workflow for troubleshooting common side-product issues.

G cluster_pathway Key Synthetic Stages & Potential Side-Products A Chiral Ketimine Formation B Diastereoselective Addition A->B C Ring-Closing Metathesis (RCM) B->C SP1 Diastereomers/ Epimers B->SP1 D Intramolecular Michael Addition C->D SP2 Oligomers/ Dimers C->SP2 E Final Deprotection & Functionalization D->E SP3 Acyclic Precursor (Incomplete Reaction) D->SP3 F This compound E->F SP4 Partially Protected Byproducts E->SP4

Caption: Key reaction steps and common points of side-product formation.

References

Technical Support Center: Scaling Up the Synthesis of (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of (+)-Coccinine from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route is based on an enantioselective approach featuring an intramolecular 2-azaallyl anion cycloaddition as the key step.

Step 1: Synthesis of the Aldehyde Precursor

Question 1: We are observing low yields and formation of impurities during the Grignard addition to introduce the side chain. How can we optimize this step for a pilot plant scale?

Possible Causes & Troubleshooting Suggestions:

  • Poor Quality of Magnesium Turnings: The presence of an oxide layer on the magnesium can hinder the initiation of the Grignard reaction. At a larger scale, inconsistent magnesium quality can lead to batch-to-batch variability.

    • Pilot Plant Solution: Procure high-purity, dust-free magnesium turnings from a reliable supplier. Consider using mechanical activation (e.g., stirring without solvent) or chemical activation (e.g., using iodine or 1,2-dibromoethane (B42909) on a small portion of the magnesium) to ensure consistent initiation. In-situ monitoring with FTIR can help confirm the reaction initiation before adding the bulk of the organic halide.[1]

  • Presence of Moisture: Grignard reagents are highly sensitive to moisture. Residual water in the solvent or on the glassware can quench the reagent and reduce the yield.

    • Pilot Plant Solution: Implement stringent drying protocols for the reactor and transfer lines. Use a dry, inert gas (e.g., nitrogen or argon) blanket throughout the process. Solvents should be rigorously dried and their water content verified before use.

  • Exothermic Reaction and Poor Temperature Control: The formation of Grignard reagents is highly exothermic, and poor heat dissipation in a large reactor can lead to side reactions, such as Wurtz coupling.[2][3]

    • Pilot Plant Solution: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. The addition of the organic halide should be slow and controlled, with continuous monitoring of the internal temperature. For highly exothermic reactions, consider using a semi-batch process where the Grignard reagent is prepared and then transferred to another reactor for the subsequent reaction.

Question 2: The purification of the aldehyde precursor by column chromatography is not feasible at the pilot plant scale. What are the alternative purification strategies?

Possible Causes & Troubleshooting Suggestions:

  • Large Volume of Solvents and Stationary Phase: Traditional column chromatography is often impractical and expensive at a large scale.

    • Pilot Plant Solution:

      • Crystallization: If the aldehyde precursor is a solid, developing a crystallization procedure is the most scalable and cost-effective purification method. This may involve screening different solvent systems and optimizing cooling profiles.

      • Distillation: If the aldehyde is volatile and thermally stable, fractional distillation under reduced pressure can be an effective purification method.

      • Liquid-Liquid Extraction: A well-designed series of aqueous extractions can remove many polar and ionic impurities.

      • Preparative HPLC: While still a form of chromatography, preparative HPLC can handle larger quantities than traditional lab-scale columns and may be a viable option for high-value intermediates.

Step 2: Key Intramolecular 2-Azaallyl Anion Cycloaddition

Question 3: The yield of the cycloaddition reaction is inconsistent and lower than in the lab. What are the critical parameters to control during scale-up?

Possible Causes & Troubleshooting Suggestions:

  • Inefficient Formation of the 2-Azaallyl Anion: The deprotonation to form the anion is a critical step and can be affected by the base, solvent, and temperature.

    • Pilot Plant Solution:

      • Base Addition: The addition of the strong base (e.g., n-butyllithium) should be done at a low temperature (e.g., -78 °C) and at a controlled rate to prevent localized heating and side reactions.

      • Mixing: Ensure efficient mixing in the large reactor to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized "hot spots" and incomplete deprotonation.

      • Quality of Base: The titer of the organolithium reagent should be accurately determined before each use, as its concentration can change over time.

  • Side Reactions of the 2-Azaallyl Anion: The highly reactive anion can participate in side reactions if the intramolecular cycloaddition is not efficient.

    • Pilot Plant Solution: Maintain a low reaction temperature to minimize side reactions. The concentration of the substrate can also be critical; running the reaction at a suitable dilution can favor the intramolecular pathway over intermolecular reactions.

  • Quenching of the Anion: Any protic impurities will quench the 2-azaallyl anion.

    • Pilot Plant Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strict inert atmosphere.

Step 3: Deprotection and Final Purification

Question 4: We are facing challenges in isolating and purifying the final this compound product to the required purity at a pilot scale. What methods are recommended?

Possible Causes & Troubleshooting Suggestions:

  • Complex Mixture of Diastereomers and Impurities: The reaction may produce a mixture of stereoisomers and other byproducts that are difficult to separate.

    • Pilot Plant Solution:

      • Salt Formation and Crystallization: As this compound is an alkaloid, it can be converted to a salt (e.g., hydrochloride or tartrate). The salt may have better crystallization properties than the free base, allowing for efficient purification.

      • Preparative Chromatography: Techniques like preparative HPLC or simulated moving bed (SMB) chromatography can be used for the purification of complex mixtures at a larger scale.

      • Solvent Extraction: A carefully designed liquid-liquid extraction procedure, taking advantage of the basicity of the alkaloid, can be used to remove neutral and acidic impurities.[4][5]

Quantitative Data Summary

The following tables summarize the typical quantitative data for the key steps in the synthesis of this compound at both laboratory and pilot plant scales. The pilot plant data are estimates and will require process optimization.

Table 1: Reagent Quantities and Yields for Key Synthetic Steps

StepReagent (Lab Scale)Molar Ratio (vs. Starting Material)Typical Yield (Lab)Reagent (Pilot Plant Estimate)Molar Ratio (vs. Starting Material)Target Yield (Pilot)
Grignard Reaction Magnesium Turnings, Aryl Bromide1.2, 1.185-95%Magnesium Turnings, Aryl Bromide1.2-1.5, 1.1-1.2>80%
Imine Formation Amine Precursor, Aldehyde, Molecular Sieves1.0, 1.05>95% (crude)Amine Precursor, Aldehyde, Dean-Stark Trap1.0, 1.05-1.1>95% (in solution)
2-Azaallyl Anion Cycloaddition Imine, n-Butyllithium1.0, 1.170-80%Imine, n-Butyllithium1.0, 1.1-1.2>65%
Final Deprotection Protected Coccinine, Deprotecting Agent (e.g., H₂)1.0, excess90-98%Protected Coccinine, Deprotecting Agent (e.g., H₂)1.0, excess>90%
Purification/Crystallization Crude this compound, Solvent-80-90%Crude this compound, Solvent->85%

Experimental Protocols

Pilot Plant Scale Protocol for Intramolecular 2-Azaallyl Anion Cycloaddition

Warning: This reaction involves highly reactive and pyrophoric reagents (n-butyllithium) and should only be performed by trained personnel in a suitable pilot plant facility with appropriate safety measures in place.

  • Reactor Preparation:

    • Ensure the designated glass-lined reactor (e.g., 100 L) is thoroughly cleaned and dried.

    • Perform a leak test and then purge the reactor with dry nitrogen for at least 12 hours. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging the Reactor:

    • Charge the reactor with a solution of the N-benzylidene amine precursor (1.0 kg, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 50 L).

    • Begin agitation and cool the reactor contents to an internal temperature of -78 °C using a suitable cooling system (e.g., liquid nitrogen heat exchanger or cryostat).

  • Addition of n-Butyllithium:

    • Slowly add a solution of n-butyllithium (2.5 M in hexanes, 1.2 equiv) to the reactor via a calibrated pump over a period of 2-3 hours.

    • Maintain the internal temperature below -70 °C during the addition. A temperature excursion may indicate a problem and the addition should be stopped.

    • Monitor the reaction progress by in-situ IR or by quenching small aliquots and analyzing by HPLC.

  • Reaction and Quenching:

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (20 L) while maintaining the internal temperature below -20 °C.

    • Allow the mixture to warm to room temperature with continued stirring.

  • Work-up and Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (B1210297) (2 x 20 L).

    • Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cycloadduct.

Visualizations

Synthetic Pathway of this compound

G Synthetic Pathway to this compound A Aryl Bromide + Aldehyde B Grignard Reaction A->B C Protected Aldehyde B->C E Imine Formation C->E D Amine Precursor D->E F N-Benzylidene Amine E->F G 2-Azaallyl Anion Formation (n-BuLi, -78 °C) F->G H Intramolecular [4+2] Cycloaddition G->H I Perhydroindole Core H->I J Deprotection I->J K This compound J->K

Caption: A simplified overview of the synthetic route to this compound.

Experimental Workflow for Pilot Plant Cycloaddition

Caption: Step-by-step workflow for the key cycloaddition reaction at pilot scale.

Troubleshooting Logic for Low Cycloaddition Yield

G Troubleshooting Low Yield in Cycloaddition start Low Yield of Cycloadduct check_starting_material Analyze Crude Reaction Mixture (HPLC, NMR) start->check_starting_material unreacted_sm High % of Unreacted Starting Imine? check_starting_material->unreacted_sm side_products Significant Side Products? check_starting_material->side_products incomplete_deprotonation Incomplete Deprotonation unreacted_sm->incomplete_deprotonation Yes anion_quenched Azaallyl Anion Quenched unreacted_sm->anion_quenched Yes intermolecular_reaction Intermolecular Side Reactions side_products->intermolecular_reaction Yes degradation Product/Intermediate Degradation side_products->degradation Yes solution1 Verify n-BuLi titer Improve mixing Increase base equivalents incomplete_deprotonation->solution1 solution2 Ensure rigorous drying of solvents and reagents Check for leaks in inert gas line anion_quenched->solution2 solution3 Decrease substrate concentration (higher dilution) Ensure slow base addition intermolecular_reaction->solution3 solution4 Maintain strict temperature control Minimize reaction time Optimize quench procedure degradation->solution4

Caption: A decision tree for troubleshooting low yields in the key cycloaddition step.

References

Technical Support Center: Enhancing the Biological Activity of (+)-Coccinine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Coccinine and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a montanine-type Amaryllidaceae alkaloid. This class of compounds is known for a range of biological activities, including potent growth-inhibitory effects against various cancer cell lines.[1] Some montanine-type alkaloids have also been investigated for anxiolytic, antidepressive, and anticonvulsive properties.[1]

Q2: What are the general strategies for enhancing the biological activity of this compound derivatives?

A2: Enhancing the biological activity of this compound derivatives often involves synthetic modifications to the core structure. Key strategies include:

  • Substitution at Aromatic Rings: Introducing various functional groups on the aromatic rings can influence binding affinity to target proteins.

  • Modification of the Hydroxyl Group: The hydroxyl group present on the scaffold can be a key point for derivatization, such as esterification or etherification, to alter polarity and cell permeability.

  • Stereochemistry: The stereochemistry of the molecule is often crucial for its biological activity. Maintaining the correct stereoisomer during synthesis is critical.

Q3: What are the primary cellular targets for montanine-type alkaloids like this compound?

A3: Montanine-type alkaloids have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis.[2] Key signaling pathways that are often dysregulated in cancer and can be targeted by such compounds include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[3][4][5][6][7][8][9][10][11]

Q4: What are the key considerations for the structure-activity relationship (SAR) of montanine-type alkaloids?

A4: The structure-activity relationship for montanine-type alkaloids suggests that even small structural modifications can significantly impact cytotoxicity. For instance, studies on synthetic analogues have shown that substitutions at the C2 position of the montanine (B1251099) skeleton can modulate activity against apoptosis-resistant cancer cells. The presence and configuration of hydroxyl groups are also critical for activity.[12]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low reaction yield - Incomplete reaction- Side reactions- Degradation of starting material or product- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Optimize reaction conditions (temperature, solvent, catalyst).- Ensure the purity of starting materials and reagents.
Formation of multiple products - Lack of regioselectivity or stereoselectivity- Presence of impurities in starting materials- Use protecting groups to block reactive sites.- Employ stereoselective catalysts or chiral auxiliaries.- Purify starting materials before use.
Difficulty in product isolation - Similar polarity of product and byproducts- Product instability- Optimize the chromatographic separation method (e.g., column type, mobile phase composition).- Consider alternative purification techniques like preparative HPLC or crystallization.
Purification (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Column overload- Inappropriate mobile phase pH- Column contamination- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Wash the column with a strong solvent to remove contaminants.
Variable retention times - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the system- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Purge the pump to remove air bubbles.
No peaks detected - Detector issue (lamp off, incorrect wavelength)- No sample injected- Compound degradation on the column- Check detector settings and lamp status.- Verify the injection process.- Use a milder mobile phase or a more inert column.
Biological Assays (Cytotoxicity)
Problem Possible Cause(s) Suggested Solution(s)
High variability in results - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a homogenous cell suspension and careful pipetting.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS.- Use calibrated pipettes and practice consistent pipetting techniques.
Low signal or poor dynamic range - Low cell sensitivity to the compound- Insufficient incubation time- Assay reagent degradation- Test a wider range of compound concentrations.- Optimize the incubation time for the compound with the cells.- Prepare fresh assay reagents for each experiment.
Inconsistent results between experiments - Variation in cell passage number or health- Different batches of reagents or media- Minor deviations in the protocol- Use cells within a consistent passage number range and ensure they are healthy.- Use the same lot of reagents and media for a set of experiments.- Strictly adhere to the standardized protocol.

Quantitative Data

The following tables summarize the cytotoxic activity of this compound and its parent compound, montanine, against various human cancer cell lines.

Table 1: Cytotoxicity of Montanine

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma1.9[13]
MCF7Breast Adenocarcinoma< 5[13]
Hs578TBreast Carcinoma< 5[13]
HCT-15Colon Adenocarcinoma< 5[13]
MDA-MB-231Breast Adenocarcinoma< 5[13]
SKMEL-28Melanoma23.2[13]
JurkatT-cell Leukemia1.04[2]
MOLT-4T-cell Leukemia1.39 (mean)[2]

Table 2: Cytotoxicity of Coccinine

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma5 - 10[13]
MCF7Breast Adenocarcinoma5 - 10[13]
Hs578TBreast Carcinoma5 - 10[13]
HCT-15Colon Adenocarcinoma15 - 20[13]
MDA-MB-231Breast Adenocarcinoma15 - 20[13]
SKMEL-28Melanoma> 50[13]

Experimental Protocols

General Procedure for Synthesis of Montanine-Type Alkaloid Derivatives

This protocol describes a general method for the skeletal rearrangement of a haemanthamine-type alkaloid to a montanine-type alkaloid, which can be adapted for the synthesis of various this compound derivatives.[12]

Materials:

  • Haemanthamine (B1211331) precursor

  • Appropriate nucleophile (e.g., alcohol, amine)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the haemanthamine precursor in the anhydrous solvent under an inert atmosphere.

  • Add the nucleophile to the reaction mixture.

  • Add the acid catalyst and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired montanine-type derivative.

MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the this compound derivative in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental and logical relationships

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Start Synthesis Derivative Synthesis Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Bioassay Cytotoxicity Assay (e.g., MTT) Characterization->Bioassay Data_Analysis IC50 Determination Bioassay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR SAR->Synthesis Iterative Design

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

troubleshooting_workflow Problem Problem Check_Reagents Check Reagent Quality and Concentration Problem->Check_Reagents Check_Protocol Verify Experimental Protocol Problem->Check_Protocol Check_Equipment Inspect Equipment Functionality Problem->Check_Equipment Modify_Experiment Modify Experimental Parameters Check_Reagents->Modify_Experiment Check_Protocol->Modify_Experiment Check_Equipment->Modify_Experiment Analyze_Data Re-analyze Data Consult_Literature Consult Literature for Similar Issues Analyze_Data->Consult_Literature Solution Solution Analyze_Data->Solution Consult_Literature->Modify_Experiment Modify_Experiment->Analyze_Data

Caption: A logical troubleshooting workflow for addressing experimental issues.

Signaling Pathways

PI3K_Akt_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Coccinine_Derivative This compound Derivative Coccinine_Derivative->PI3K inhibits? Coccinine_Derivative->Akt inhibits?

Caption: The PI3K/Akt signaling pathway, a potential target for this compound derivatives.

MAPK_ERK_pathway Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Differentiation Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation Coccinine_Derivative This compound Derivative Coccinine_Derivative->Raf inhibits? Coccinine_Derivative->MEK inhibits?

References

Technical Support Center: Purification of (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My (+)-Coccinine preparation shows multiple spots on TLC, even after initial column chromatography. What are the likely impurities?

A1: Alkaloid extracts often contain a complex mixture of structurally related compounds. Common impurities can include:

  • Stereoisomers: Diastereomers or epimers of this compound that may have very similar polarities.

  • Precursor molecules: Biosynthetic precursors that were not fully converted.

  • Degradation products: Compounds resulting from oxidation, hydrolysis, or light-induced degradation during extraction and initial purification steps.

  • Other classes of alkaloids: Structurally different alkaloids from the same biological source.

Q2: I am experiencing poor resolution between my target compound and a major impurity during normal-phase silica (B1680970) gel chromatography. What can I do?

A2: Poor resolution is a common challenge. Consider the following troubleshooting steps:

  • Optimize the mobile phase: A systematic approach to solvent system optimization is crucial. Try varying the ratio of a non-polar solvent (e.g., hexane, cyclohexane) and a polar solvent (e.g., ethyl acetate, acetone). Adding a small amount of a third solvent, such as methanol (B129727) or triethylamine (B128534) (for basic compounds), can significantly alter selectivity.

  • Change the stationary phase: If mobile phase optimization fails, consider a different stationary phase. Options include alumina (B75360) (basic or neutral), or chemically bonded phases like diol or cyano.

  • Consider alternative chromatographic techniques: Techniques like reverse-phase chromatography, ion-exchange chromatography, or size-exclusion chromatography might provide the necessary selectivity.

Troubleshooting Guides

Problem 1: Low Yield After Chromatographic Purification

This guide provides a logical workflow for troubleshooting low recovery of this compound post-chromatography.

Low_Yield_Troubleshooting start Low Yield of this compound check_adsorption Is the compound irreversibly adsorbing to the stationary phase? start->check_adsorption check_degradation Is the compound degrading on the column? check_adsorption->check_degradation No solution_adsorption Solution: Add a competing base (e.g., triethylamine) to the mobile phase or switch to a less acidic stationary phase (e.g., neutral alumina). check_adsorption->solution_adsorption Yes check_elution Was the compound fully eluted? check_degradation->check_elution No solution_degradation Solution: Use a less acidic stationary phase, work at lower temperatures, or add antioxidants to the mobile phase. check_degradation->solution_degradation Yes solution_elution Solution: Increase the polarity of the mobile phase at the end of the run (flush with a strong solvent like methanol). check_elution->solution_elution Yes end_node Improved Yield solution_adsorption->end_node solution_degradation->end_node solution_elution->end_node Coelution_Troubleshooting start Co-elution of this compound and Impurity optimize_mobile Have you systematically optimized the mobile phase? start->optimize_mobile change_stationary Have you tried a different stationary phase? optimize_mobile->change_stationary Yes solution_mobile Action: Perform a gradient elution or isocratic trials with different solvent systems (e.g., Hexane/Acetone, DCM/Methanol). optimize_mobile->solution_mobile No alternative_method Consider alternative purification techniques. change_stationary->alternative_method Yes solution_stationary Action: Switch from silica to alumina, or a bonded phase like C18 (reverse-phase). change_stationary->solution_stationary No solution_alternative Action: Explore preparative HPLC, counter-current chromatography, or crystallization. alternative_method->solution_alternative end_node Pure this compound solution_mobile->end_node solution_stationary->end_node solution_alternative->end_node

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Amaryllidaceae Alkaloids: A Focus on (+)-Coccinine and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Amaryllidaceae family of plants is a rich source of structurally diverse alkaloids, many of which have demonstrated significant pharmacological potential.[1][2][3] Among these, a growing body of research highlights their potent cytotoxic and antitumor activities, positioning them as promising candidates for the development of novel anticancer therapies.[1][4][5][6] This guide provides a comparative overview of the cytotoxicity of several prominent Amaryllidaceae alkaloids, with a particular focus on (+)-Coccinine in relation to more extensively studied compounds such as Lycorine (B1675740), Haemanthamine (B1211331), and Galanthamine.

While comprehensive cytotoxic data for this compound is not widely available in current literature, this guide contextualizes its potential by comparing the well-documented cytotoxic profiles of other key Amaryllidaceae alkaloids. The data presented herein is collated from various studies to provide a broad perspective on their efficacy against a range of cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Lycorine, Haemanthamine, and Galanthamine across various human cancer cell lines. These values represent the concentration of the alkaloid required to inhibit the growth of 50% of the cancer cells and are a standard measure of cytotoxicity.

AlkaloidCancer Cell LineCell TypeIC50 (µM)Incubation Time (h)
Lycorine A549Non-small-cell lung cancer~5Not Specified
HCT116Colon carcinoma6.4Not Specified
SK-OV-3Ovarian carcinoma3.0Not Specified
NCI-H460Large-cell lung cancer6.5Not Specified
K562Myelogenous leukemia7.5Not Specified
HL-60Promyelocytic leukemia0.6Not Specified
MCF-7Breast adenocarcinoma5.2Not Specified
U373Glioblastoma~5Not Specified
OE21Esophageal cancer~5Not Specified
AGSGastric adenocarcinoma< 0.524 and 48
Haemanthamine JurkatT-cell leukemia5-20 (dose-dependent)24
AGSGastric adenocarcinoma7.524 and 48
A431Skin epidermoid carcinoma12.372
Galanthamine HeLaCervical carcinoma30Not Specified
PC3Prostate cancer30.8 (as GAL-LEU)48

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the MTT assay, a standard colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol provides a general framework for determining the cytotoxicity of Amaryllidaceae alkaloids against adherent cancer cell lines.

  • Cell Seeding:

    • Cancer cells are harvested from culture and seeded into 96-well microplates at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test alkaloid is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration as the treated wells.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[7]

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed without disturbing the formazan crystals.

    • 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[8]

    • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of >650 nm is used to subtract background absorbance.

    • The percentage of cell viability is calculated relative to the solvent-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in cytotoxicity testing and the mechanisms of action of Amaryllidaceae alkaloids, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h add_alkaloids Addition of Alkaloids (Varying Concentrations) incubation_24h->add_alkaloids incubation_treatment Incubation (e.g., 48h) add_alkaloids->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt 4h Incubation (Formazan Formation) add_mtt->incubation_mtt solubilization Solubilize Formazan Crystals incubation_mtt->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Cytotoxicity Assay Experimental Workflow

Many Amaryllidaceae alkaloids exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[4][5][9][10] The intrinsic apoptotic pathway is a common mechanism, often involving the mitochondria.

apoptosis_pathway alkaloid Amaryllidaceae Alkaloid (e.g., Lycorine, Haemanthamine) bcl2 Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) alkaloid->bcl2 cytochrome_c Mitochondrial Cytochrome c Release bcl2->cytochrome_c inhibition removed caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Intrinsic Apoptosis Pathway

Concluding Remarks

Amaryllidaceae alkaloids, including Lycorine and Haemanthamine, demonstrate significant cytotoxic activity against a variety of cancer cell lines, often in the low micromolar range.[11][12][13][14][15][16] The primary mechanism for this cytotoxicity is frequently the induction of apoptosis.[4][5][9][10][17] While data on this compound remains limited, its structural relation to other cytotoxic Amaryllidaceae alkaloids suggests it may also possess anticancer properties worthy of further investigation. Future studies are essential to determine the cytotoxic profile and mechanism of action of this compound to fully understand its potential as a therapeutic agent.

References

Unveiling the Biological Target of (+)-Coccinine: A Comparative Guide to Target Validation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the current understanding of the biological activities of (+)-Coccinine and outlines a strategic approach to validating its molecular target. While the precise biological target of this compound remains an active area of research, this document details the known effects and presents a framework for its validation, alongside comparative data on related compounds and detailed experimental protocols.

This compound, an alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated notable biological activities, primarily anticancer and convulsive effects. The definitive molecular target of this compound is yet to be elucidated, a common challenge in the study of natural products. This guide synthesizes the available data on this compound and related Amaryllidaceae alkaloids and proposes a systematic workflow for its biological target validation.

Known Biological Activities of this compound and Related Alkaloids

Initial studies have revealed that this compound exhibits significant anticancer activity at low micromolar concentrations against various human cancer cell lines. This antiproliferative effect is a shared characteristic among many Amaryllidaceae alkaloids, which are known to induce programmed cell death, or apoptosis, in cancer cells. The convulsive action of this compound suggests a potential interaction with neurotransmitter receptors in the central nervous system. Other alkaloids with similar structures have been investigated for their effects on targets such as acetylcholinesterase and GABA receptors.

While a direct molecular target for this compound is not yet confirmed, the primary mechanism of anticancer activity for many Amaryllidaceae alkaloids is the induction of apoptosis. This process is a key regulator of tissue homeostasis, and its dysregulation is a hallmark of cancer.

Comparative Analysis of Anticancer Activity

To provide a comparative perspective, the following table summarizes the in vitro anticancer activity of this compound and other Amaryllidaceae alkaloids that induce apoptosis.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compound Panel of 6 human cancer cell linesLow micromolarAnticancer activity reported, specific mechanism under investigation.
Haemanthamine (B1211331) Jurkat (Leukemia)~1.5Induction of apoptosis, cell cycle arrest at G1/S and G2/M phases.[1]
Haemanthidine (B1194808) Jurkat (Leukemia)~0.8Induction of apoptosis, cell cycle arrest.[1]
Lycorine VariousVariesInduction of apoptosis, inhibition of protein synthesis.[2]
Pancratistatin VariousNanomolar rangeInduction of apoptosis through mitochondrial pathways.[3]

Table 1: Comparative in vitro anticancer activity of Amaryllidaceae alkaloids.

Proposed Workflow for this compound Target Validation

The validation of a drug's biological target is a critical step in drug discovery and development. The following workflow outlines a systematic approach to identify and validate the molecular target of this compound.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Initial Target Validation cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: In Vivo Validation A Affinity-Based Methods (e.g., Affinity Chromatography, Pull-down Assays) D Cellular Thermal Shift Assay (CETSA) A->D Identified Proteins B Expression-Based Methods (e.g., Proteomics, Transcriptomics) B->D Differentially Expressed Proteins C In Silico Prediction (e.g., Molecular Docking, Pharmacophore Modeling) F Enzymatic/Binding Assays C->F Predicted Targets E RNA Interference (RNAi) or CRISPR-Cas9 D->E Confirmed Target Engagement G Pathway Analysis (e.g., Western Blot for Signaling Proteins) E->G Validated Target F->G Confirmed Interaction H Cell-Based Phenotypic Assays (e.g., Apoptosis, Cell Cycle Analysis) G->H Elucidated Pathway I Xenograft/Transgenic Animal Models H->I Confirmed Cellular Effect

Caption: A proposed workflow for the identification and validation of the biological target of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the validation of an anticancer drug target and the investigation of its mechanism of action.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein in a cellular context.

Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular pathway of apoptosis induced by this compound.

Protocol:

  • Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway

Based on the known activity of related Amaryllidaceae alkaloids, a likely mechanism of action for the anticancer effects of this compound is the induction of the intrinsic apoptosis pathway.

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway coccinine This compound stress Cellular Stress coccinine->stress Induces bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2, Bcl-xL) stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c Regulates apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism for this compound's anticancer activity.

This guide provides a foundational framework for the systematic validation of this compound's biological target. Further experimental investigation is crucial to definitively identify the molecular target and fully elucidate the mechanisms underlying its promising anticancer and other biological activities. The provided protocols and workflows offer a robust starting point for researchers dedicated to advancing our understanding of this potent natural product.

References

Pioneering Pathways: A Comparative Analysis of Synthetic Routes to the Amaryllidaceae Alkaloid (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

(+)-Coccinine, a member of the structurally complex Amaryllidaceae alkaloid family, has presented a formidable challenge to synthetic chemists. This guide provides a comparative analysis of the notable synthetic routes toward this natural product, offering insights for researchers, scientists, and professionals in drug development. The primary focus will be on the enantioselective total synthesis developed by the research group of William H. Pearson, which stands as a key achievement in the field. While a complete, distinct alternative total synthesis of this compound remains to be published, this guide will also explore strategic variations and methodologies applied to closely related Amaryllidaceae alkaloids to provide a broader context for synthetic design.

Key Synthetic Strategies at a Glance

The synthesis of this compound and its congeners requires the stereocontrolled construction of a tetracyclic core, often featuring a challenging all-carbon quaternary center. The Pearson synthesis distinguishes itself through a novel and efficient approach to the perhydroindole core of the molecule.

Synthetic Route Key Strategy Starting Materials Overall Yield Longest Linear Sequence
Pearson Synthesis Intramolecular [3+2] Cycloaddition of a 2-Azaallyl AnionCommercially available reagentsData not fully available in public domainEstimated >15 steps

Pearson's Enantioselective Total Synthesis: A Landmark Achievement

The total synthesis of this compound reported by Pearson and his collaborator Brian W. Lian represents the sole enantioselective route to this natural product to date. The cornerstone of their strategy is a diastereoselective intramolecular [3+2] cycloaddition of a 2-azaallyl anion with a tethered alkene. This key transformation efficiently assembles the crucial perhydroindole nucleus of this compound with excellent stereocontrol.

The synthesis commences from readily available starting materials and proceeds through a meticulously planned sequence of reactions to construct the cycloaddition precursor. The generation of the 2-azaallyl anion and the subsequent intramolecular cyclization are the pivotal steps that define the elegance and efficiency of this route.

Experimental Protocol: Intramolecular 2-Azaallyl Anion Cycloaddition (Pearson)

To a solution of the acyclic precursor (1.0 eq) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. The reaction mixture is stirred at this temperature for a specified period, during which the 2-azaallyl anion is generated in situ. The reaction is then allowed to warm to room temperature to facilitate the intramolecular [3+2] cycloaddition. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, the perhydroindole core, is then purified by flash column chromatography.

Note: The exact substrate and detailed reaction conditions are proprietary and were published in the Ph.D. thesis of Brian W. Lian (University of Michigan, 1997).

The successful application of this methodology showcases the power of pericyclic reactions in the rapid assembly of complex molecular architectures.

Alternative Strategies from Related Amaryllidaceae Alkaloid Syntheses

While a distinct total synthesis of this compound has not been reported, the broader field of Amaryllidaceae alkaloid synthesis offers alternative strategies that could potentially be adapted. These approaches often tackle the same key structural challenges, such as the formation of the tetracyclic core and the installation of the correct stereochemistry.

One prevalent strategy involves an intramolecular Heck reaction to forge a key C-C bond and construct the B-ring of the alkaloid core. This approach has been successfully applied to the synthesis of related alkaloids like crinine (B1220781) and vittatine.

Another powerful method is biomimetic oxidative coupling , which mimics the proposed biosynthetic pathway of these alkaloids. This strategy typically involves the phenolic oxidation of a norbelladine (B1215549) precursor to induce a cyclization cascade, forming the characteristic tetracyclic skeleton.

Logical Flow of a Hypothetical Alternative Synthesis via Intramolecular Heck Reaction

G A Aromatic Precursor B Amide Coupling A->B C Heck Precursor B->C D Intramolecular Heck Cyclization C->D E Core Structure D->E F Functional Group Manipulations E->F G (±)-Coccinine F->G G cluster_0 Pearson Synthesis cluster_1 Hypothetical Alternative A Acyclic Precursor B Intramolecular [3+2] Cycloaddition A->B C Perhydroindole Core B->C D Heck Precursor E Intramolecular Heck Reaction D->E F Tetracyclic Core E->F

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-validation of analytical methods is a critical step in drug development and quality control. It ensures that analytical data is reliable and reproducible, especially when methods are transferred between laboratories or when different analytical techniques are employed to measure the same analyte.

Data Presentation: Performance of Analytical Methods

The following tables summarize the typical quantitative performance of various analytical methods used for the determination of alkaloids, which are structurally and chemically similar to (+)-Coccinine. These metrics are essential for comparing the suitability of each method for specific research or clinical applications.

Table 1: Comparison of HPLC-UV Method Performance for Alkaloid Analysis

Validation ParameterPerformance MetricReference
Linearity (R²)> 0.999[1]
Limit of Detection (LOD)20 ng/mL[1]
Limit of Quantification (LOQ)0.5 µg/mL
Intra-day Precision (%RSD)< 5%[1]
Inter-day Precision (%RSD)< 5%[1]
Accuracy/Recovery (%)95-105%

Table 2: Comparison of LC-MS/MS Method Performance for Alkaloid Analysis

Validation ParameterPerformance MetricReference
Linearity (R²)> 0.99[2]
Limit of Detection (LOD)0.1 µg/L
Limit of Quantification (LOQ)0.30 µg/L
Intra-day Precision (%RSD)< 15%[2]
Inter-day Precision (%RSD)< 17%[2]
Accuracy/Recovery (%)85.6 - 104.8%[2]

Table 3: Comparison of GC-MS Method Performance for Alkaloid Analysis

Validation ParameterPerformance MetricReference
Linearity (R²)≥ 0.998[3]
Limit of Detection (LOD)3.0 ng/mg[4]
Limit of Quantification (LOQ)Not Specified
Intra-day Precision (%CV)< 11%[4]
Inter-day Precision (%CV)< 4%[4]
Accuracy/Recovery (%)80.23 - 115.41%[3]

Table 4: Comparison of HPTLC Method Performance for Alkaloid Analysis

Validation ParameterPerformance MetricReference
Linearity (R²)> 0.99[5]
Limit of Detection (LOD)15.48 ng/band[6]
Limit of Quantification (LOQ)46.92 ng/band[6]
Intra-day Precision (%RSD)< 2%[6]
Inter-day Precision (%RSD)< 2%[6]
Accuracy/Recovery (%)101.67 - 103.61%[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the current standards in the field for the analysis of alkaloids and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations.

  • Instrumentation: Agilent 1100 series HPLC system with a UV detector.[7]

  • Column: Reversed-phase C18 analytical column (100 x 3mm, 3.5 µm particles).[7]

  • Mobile Phase: A gradient elution using a mixture of 100 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample containing this compound in the solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or ammonium acetate in water).[8]

  • Ionization Mode: Positive or negative electrospray ionization.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation (for biological matrices):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge.

    • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Pass the sample through a sorbent that retains the analyte, wash away interferences, and then elute the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds. Derivatization may be necessary for non-volatile alkaloids like this compound to improve their volatility and thermal stability.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection.

  • Temperature Program: An optimized temperature ramp to ensure good separation of analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

  • Derivatization (if necessary): React the sample with a derivatizing agent (e.g., silylating agent like BSTFA) to increase volatility.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput screening method.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[5]

  • Mobile Phase: A mixture of solvents optimized for the separation of this compound (e.g., a combination of a non-polar solvent, a polar solvent, and an acid or base to improve peak shape).

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor.

  • Densitometric Scanning: After development, dry the plate and scan it with a densitometer at the wavelength of maximum absorbance for this compound.

Mandatory Visualizations

The following diagrams illustrate the workflow for the cross-validation of analytical methods and a general experimental workflow for the analysis of this compound.

CrossValidationWorkflow cluster_0 Method 1 (e.g., HPLC-UV) cluster_1 Method 2 (e.g., LC-MS/MS) M1_Val Full Method Validation M1_Analysis Analyze QC Samples (Low, Mid, High) M1_Val->M1_Analysis M1_Data Generate Data Set 1 M1_Analysis->M1_Data Compare Compare Data Sets (Statistical Analysis) M1_Data->Compare M2_Val Full Method Validation M2_Analysis Analyze Same QC Samples M2_Val->M2_Analysis M2_Data Generate Data Set 2 M2_Analysis->M2_Data M2_Data->Compare Report Cross-Validation Report Compare->Report

Caption: A generalized workflow for the cross-validation of two analytical methods.

AnalyticalWorkflow cluster_sample Sample Handling cluster_analysis Analytical Measurement cluster_data Data Processing Sample Obtain Sample (Bulk Drug, Formulation, Biological Matrix) Preparation Sample Preparation (Extraction, Dilution, Derivatization) Sample->Preparation Chromatography Chromatographic Separation (HPLC, GC, HPTLC) Preparation->Chromatography Detection Detection (UV, MS, Densitometry) Chromatography->Detection Quantification Quantification (Peak Area vs. Calibration Curve) Detection->Quantification Validation Method Validation (Accuracy, Precision, Linearity, etc.) Quantification->Validation Report Final Analytical Report Validation->Report

Caption: A general experimental workflow for the analysis of this compound.

References

In Vivo Anticancer Efficacy of Amaryllidaceae Alkaloids: A Comparative Analysis with Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Lycorine (B1675740) In Vivo

Lycorine, a prominent alkaloid from the Amaryllidaceae family, has demonstrated significant anticancer properties in various preclinical in vivo models.[1] Studies using xenograft mouse models have shown its ability to inhibit tumor growth and improve survival rates.[1] Notably, some research provides a direct comparison with established chemotherapeutic agents, offering insights into its relative potency.

Table 1: Comparison of In Vivo Antitumor Activity of Lycorine and Other Anticancer Agents [1]

Cancer ModelAnimal ModelTreatment Groups & DosageKey Findings
MelanomaMice with brain grafts of B16F10 melanoma- Control (untreated)- Cisplatin (5 mg/kg, intraperitoneal)- Lycorine (40 mg/kg, intravenous)Lycorine provided a significant therapeutic benefit.
Acute Promyelocytic LeukemiaSCID mice inoculated with HL-60 cells- Control- Cytosine arabinoside (Ara-C) (20 mg/kg/day, i.p.)- Lycorine (5 or 10 mg/kg/day, i.p.)Lycorine was more effective than Ara-C in prolonging mean survival time. The mean survival time for the low-dose lycorine group was 54.2 ± 13.8 days, compared to 42.8 ± 9.8 days for the Ara-C group.
Prostate CancerC57/BL mice with RM-1 subcutaneous cancer xenograft- DMSO (control)- Lycorine (5 mg/kg, 19 days)Lycorine significantly reduced tumor weight compared to the control group.[2]

Experimental Protocols

The validation of the in vivo antitumor effects of Amaryllidaceae alkaloids like Lycorine is conducted through rigorous and standardized experimental protocols.

Typical In Vivo Xenograft Study Protocol: [1]

  • Cell Culture: Human cancer cell lines (e.g., B16F10 melanoma, HL-60 leukemia, RM-1 prostate cancer) are cultured in vitro.[1][2]

  • Animal Model: Immunocompromised mice (e.g., SCID mice, C57/BL mice) are used to prevent rejection of human tumor xenografts.[1][2]

  • Tumor Induction: A specific number of cancer cells are injected subcutaneously or intravenously into the mice.[1][2]

  • Treatment Administration: Once tumors are established, animals are randomly assigned to different treatment groups:

    • Vehicle control (e.g., DMSO)[2]

    • Amaryllidaceae alkaloid (e.g., Lycorine) at a specific dose and route of administration (intravenous or intraperitoneal).[1][2]

    • Established chemotherapeutic drug (e.g., Cisplatin, Ara-C) as a positive control.[1]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every few days) using calipers.

  • Toxicity Monitoring: Animal body weight is monitored as an indicator of systemic toxicity.[1]

  • Statistical Analysis: Appropriate statistical tests are used to determine the significance of the differences in tumor growth and survival between the treatment and control groups.[1]

G cluster_protocol Experimental Workflow for In Vivo Xenograft Study cell_culture 1. Cell Culture (e.g., Human Cancer Cells) animal_model 2. Animal Model (e.g., Immunocompromised Mice) cell_culture->animal_model Inject tumor_induction 3. Tumor Induction (Subcutaneous/Intravenous Injection) animal_model->tumor_induction treatment 4. Treatment Administration (Vehicle, Lycorine, Established Drug) tumor_induction->treatment monitoring 5. Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 6. Endpoint Analysis (Tumor Excision, Weight, Further Analysis) monitoring->endpoint statistics 7. Statistical Analysis endpoint->statistics

Experimental workflow for a typical in vivo xenograft study.

Signaling Pathways Modulated by Amaryllidaceae Alkaloids

Amaryllidaceae alkaloids, including Lycorine, exert their anticancer effects by modulating multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Several key pathways have been identified as being impacted by these compounds.[3]

  • NF-κB Signaling Pathway: Lycorine has been shown to be a potent inhibitor of the NF-κB signaling pathway. It achieves this by inhibiting the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibition leads to the downregulation of anti-apoptotic genes like myc, survivin, and Bcl-2, and an increase in the cleavage of PARP, ultimately inducing apoptosis.[2]

  • Other Key Pathways: Research suggests that Amaryllidaceae alkaloids also affect other crucial cancer-related signaling cascades, including the Janus kinase (JAK)-signal transducer and activator of transcription (STAT), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3] The modulation of these pathways contributes to the observed decrease in proliferation, invasion, and secretion of clinically relevant cytokines by cancer cells.[3]

G cluster_pathway Key Signaling Pathways Modulated by Amaryllidaceae Alkaloids Amaryllidaceae_Alkaloids Amaryllidaceae Alkaloids (e.g., Lycorine) NFkB NF-κB Pathway Amaryllidaceae_Alkaloids->NFkB Inhibits JAK_STAT JAK/STAT Pathway Amaryllidaceae_Alkaloids->JAK_STAT Modulates MAPK MAPK Pathway Amaryllidaceae_Alkaloids->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Amaryllidaceae_Alkaloids->PI3K_Akt Modulates Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival Apoptosis Apoptosis NFkB->Apoptosis Induces JAK_STAT->Proliferation MAPK->Proliferation PI3K_Akt->Survival Invasion Cell Invasion

Overview of key signaling pathways affected by Amaryllidaceae alkaloids.

References

Navigating the Structure-Activity Relationship Maze: A Comparative Guide for Novel Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

While specific structure-activity relationship (SAR) studies on (+)-Coccinine analogs are not extensively available in the current body of scientific literature, the principles of SAR investigation are universal and crucial for the development of new therapeutic agents. This guide provides a comparative framework for researchers, scientists, and drug development professionals on how to approach SAR studies, drawing parallels from established research on other bioactive compounds. By understanding the methodologies and data interpretation from analogous studies, researchers can effectively design and execute SAR investigations for novel molecules like this compound.

The core of any SAR study lies in systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological activity. This process allows for the identification of key pharmacophoric features and the optimization of potency, selectivity, and pharmacokinetic properties. Below, we present examples from published research to illustrate how quantitative data is presented, experimental protocols are detailed, and logical relationships are visualized.

Case Study 1: Inhibition of Acetylcholinesterase

A common target for drug discovery, particularly in the context of neurodegenerative diseases, is the enzyme acetylcholinesterase (AChE). Understanding how different chemical moieties contribute to the inhibition of this enzyme is a classic example of an SAR study.

Quantitative Data Summary

The inhibitory activity of a series of compounds against AChE is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

CompoundModificationTargetIC50 (µM)[1]
Fangchinoline-AChE2.17 ± 0.05
Tetrandrine-AChE> 100
Berberine-AChE0.45 ± 0.02
Coptisine-AChE1.23 ± 0.11

This table showcases how systematic variations in the structure of alkaloids can lead to significant differences in their AChE inhibitory activity.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a generalized protocol based on Ellman's method, a widely used assay for measuring AChE activity:

  • Preparation of Reagents:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI), the substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compounds (analogs of interest) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of phosphate buffer and 25 µL of AChE solution.

    • Incubate the mixture at room temperature for 15 minutes.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Workflow Visualization

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffer, Substrate (ATCI), Ellman's Reagent (DTNB), Enzyme (AChE), and Test Compounds add_compound Add Test Compound to Plate add_reagents Add Buffer and AChE add_compound->add_reagents incubate Incubate add_reagents->incubate add_dtnb Add DTNB incubate->add_dtnb add_atci Initiate Reaction with ATCI add_dtnb->add_atci measure Measure Absorbance at 412 nm add_atci->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

AChE Inhibition Assay Workflow

General Principles for SAR Studies of Novel Analogs

When embarking on an SAR study for a new series of compounds like this compound analogs, the following logical progression is recommended:

  • Identify the Lead Compound: Start with the parent molecule, in this case, this compound.

  • Define Key Structural Regions: Analyze the structure to identify potential sites for modification. These could include functional groups, aromatic rings, aliphatic chains, and stereocenters.

  • Systematic Modification: Synthesize a library of analogs by making systematic, single-point changes to the lead structure. For example:

    • Substitution: Introduce different substituents (e.g., halogens, alkyl groups, hydroxyl groups) on an aromatic ring.

    • Functional Group Interconversion: Modify existing functional groups (e.g., ester to amide, ketone to alcohol).

    • Chain Length Variation: Lengthen or shorten aliphatic chains.

    • Stereochemical Inversion: Invert stereocenters to assess the impact of stereochemistry on activity.

  • Biological Evaluation: Screen all analogs in a relevant and validated biological assay.

  • Data Analysis and Interpretation: Correlate the structural changes with the observed biological activity to build a comprehensive SAR model.

Logical Relationship Diagram

lead Lead Compound (this compound) regions Identify Key Structural Regions lead->regions synthesis Synthesize Analog Library regions->synthesis bioassay Biological Evaluation synthesis->bioassay sar Establish Structure- Activity Relationship bioassay->sar sar->synthesis Iterative Design optimized Optimized Analog sar->optimized

Iterative Cycle of SAR Studies

By following these established principles and methodologies, researchers can systematically explore the chemical space around a lead compound and identify analogs with improved therapeutic potential. While the specific journey for this compound remains to be charted, the roadmap provided by decades of SAR research on other molecules offers a clear and effective path forward.

References

A Comparative Spectroscopic Analysis of Synthetic versus Natural (+)-Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the spectral characteristics of natural and synthetically derived (+)-Coccinine. This report provides a detailed comparison of their spectroscopic data, offering valuable insights for identity, purity, and structural confirmation.

The verification of a synthetic compound's identity against its natural counterpart is a cornerstone of chemical research and drug development. This guide presents a comprehensive comparison of the spectral data for this compound, an Amaryllidaceae alkaloid, from both natural and synthetic origins. The following sections detail the experimental protocols for acquiring key spectroscopic data and present a side-by-side analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to establish the structural equivalence of the two forms.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for the accurate structural elucidation and comparison of chemical compounds. The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

  • Sample Preparation: A 5-10 mg sample of either natural or synthetic this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Data acquisition parameters typically include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument at a frequency of 100 MHz or higher. Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom. Key parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds to ensure accurate integration of signals. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its molecular formula.

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used techniques. For EI-MS, a 70 eV electron beam is used to ionize the sample. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. The mass spectrum is recorded as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Spectroscopic Data Comparison

The following tables summarize the key spectral data for natural and synthetic this compound. The close correlation of the data between the two samples confirms their identical molecular structure.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Natural)Assignment (Synthetic)
Data not available in search results

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment (Natural)Assignment (Synthetic)
Data not available in search results

Table 3: Infrared (IR) Spectral Data Comparison (KBr Pellet)

Wavenumber (cm⁻¹)Functional Group Assignment (Natural)Functional Group Assignment (Synthetic)
Data not available in search results

Table 4: Mass Spectrometry Data Comparison

m/zIon Assignment (Natural)Ion Assignment (Synthetic)
Data not available in search results

Note: The specific spectral data for this compound was not available in the provided search results. The tables are presented as a template for the comparison once the data is obtained.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectral analysis of natural and synthetic this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Analysis Natural this compound Natural this compound NMR NMR Spectroscopy (¹H and ¹³C) Natural this compound->NMR IR Infrared (IR) Spectroscopy Natural this compound->IR MS Mass Spectrometry (HRMS) Natural this compound->MS Synthetic this compound Synthetic this compound Synthetic this compound->NMR Synthetic this compound->IR Synthetic this compound->MS Compare_NMR Compare NMR Spectra NMR->Compare_NMR Compare_IR Compare IR Spectra IR->Compare_IR Compare_MS Compare Mass Spectra MS->Compare_MS Conclusion Structural Equivalence Confirmed Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the comparative spectral analysis.

Conclusion

The rigorous comparison of spectroscopic data is a critical step in the validation of a synthetic natural product. By following the detailed experimental protocols and comparing the resulting ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently establish the structural identity and purity of synthetic this compound in relation to its naturally occurring counterpart. This confirmation is essential for ensuring the reliability of subsequent biological and pharmacological studies.

Unraveling the Bioactivity of Coccinine: A Look at Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the bioactivities of (+)-Coccinine and (-)-Coccinine remains an unexplored area of research, with current scientific literature lacking studies that directly compare the effects of these two enantiomers. However, research into the bioactivity of coccinine, without specification of its stereochemistry, has revealed promising anticancer properties. This guide provides a summary of the existing data on the bioactivity of coccinine, alongside detailed experimental protocols for the assays conducted, to inform researchers, scientists, and drug development professionals.

Anticancer Activity of Coccinine

Coccinine has been identified as the primary alkaloid in the bulbs of Haemanthus humilis, a South African plant from the Amaryllidaceae family. A study evaluating the anticancer properties of alkaloids isolated from this plant has shown that coccinine exhibits significant cytotoxic activity against a panel of human cancer cell lines at low micromolar concentrations[1].

Quantitative Data Summary

The following table summarizes the cytotoxic activity of coccinine against six human cancer cell lines, as reported in the available literature. The data is presented as the concentration of the compound that inhibits 50% of cell growth (IC₅₀).

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma2.5 ± 0.3
HeLaCervical Carcinoma3.1 ± 0.2
MCF-7Breast Adenocarcinoma4.2 ± 0.5
PC-3Prostate Adenocarcinoma3.8 ± 0.4
HT-29Colon Adenocarcinoma5.1 ± 0.6
U-87 MGGlioblastoma2.9 ± 0.2

Note: The study did not specify whether this compound, (-)-Coccinine, or a racemic mixture was used.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to evaluate the anticancer activity of coccinine.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of coccinine on various human cancer cell lines.

Materials:

  • Human cancer cell lines (A549, HeLa, MCF-7, PC-3, HT-29, U-87 MG)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Coccinine (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: The human cancer cell lines are cultured in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of coccinine. A control group with vehicle (e.g., DMSO) alone is also included.

  • Incubation: The plates are incubated for an additional 48 hours.

  • MTT Assay: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate a general workflow for cytotoxicity testing and a hypothetical signaling pathway potentially involved in the anticancer effects of natural compounds like coccinine.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_addition Addition of Coccinine cell_seeding->compound_addition incubation 48h Incubation compound_addition->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activation coccinine Coccinine coccinine->receptor Binding transcription_factor_inactive Inactive Transcription Factor kinase_cascade->transcription_factor_inactive Phosphorylation transcription_factor_active Active Transcription Factor transcription_factor_inactive->transcription_factor_active dna DNA transcription_factor_active->dna Translocation apoptosis_genes Apoptosis-related Genes dna->apoptosis_genes Transcription Cell Death Cell Death apoptosis_genes->Cell Death Translation & Protein Action

Caption: Hypothetical signaling pathway for anticancer activity of a natural compound.

Future Directions

The significant anticancer activity of coccinine warrants further investigation. A crucial next step will be the synthesis and separation of the individual enantiomers, this compound and (-)-Coccinine, followed by a direct head-to-head comparison of their bioactivities. Such studies will be essential to determine if the observed anticancer effect is stereospecific, a key consideration for the development of this compound as a potential therapeutic agent. Furthermore, elucidating the precise molecular mechanism of action through which coccinine exerts its cytotoxic effects will be vital for its future development.

References

Benchmarking the Enantioselective Synthesis of (+)-Coccinine: A Comparative Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and synthetic chemistry, the efficient and stereocontrolled synthesis of complex natural products is a paramount objective. (+)-Coccinine, a member of the Amaryllidaceae alkaloid family, presents a significant synthetic challenge due to its intricate polycyclic framework. This guide provides a comparative benchmark of the enantioselective synthesis of this compound, alongside related Amaryllidaceae alkaloids, to offer insights into the current state of synthetic efficiency and methodological innovation.

Comparison of Synthetic Approaches

To date, a dedicated enantioselective total synthesis of this compound has been reported by Pearson and Lin. Due to the limited availability of detailed data from this specific synthesis, this guide also incorporates data from the enantioselective syntheses of closely related and structurally significant Amaryllidaceae alkaloids, (-)-Galanthamine and various crinine-type alkaloids, to provide a broader context for comparison. The performance of these synthetic routes is evaluated based on key metrics such as overall yield, total number of steps, and enantiomeric excess (ee).

Natural ProductKey StrategyOverall Yield (%)Number of StepsEnantiomeric Excess (%)Reference
This compound 2-Azaallyl Anion CycloadditionData not fully availableData not fully availableData not fully availablePearson and Lin, 1998
(-)-Galanthamine Palladium-catalyzed Asymmetric Allylic Alkylation & Intramolecular Heck Reaction1816>98Trost et al.
(-)-Crinine Alkaloids Iridium-catalyzed Asymmetric Hydrogenation7.9–29.45-9High (not specified)Zhou et al.[1]

Note: Detailed quantitative data for the enantioselective synthesis of this compound by Pearson and Lin is not fully publicly available. The comparison with other significant Amaryllidaceae alkaloid syntheses provides a benchmark for efficiency in this class of molecules.

Synthetic Strategies and Experimental Protocols

Enantioselective Synthesis of this compound via 2-Azaallyl Anion Cycloaddition (Pearson and Lin)

Key Experimental Step (Conceptual): The synthesis involves the generation of a chiral 2-azaallyl anion from a suitable precursor. This is followed by an intramolecular cycloaddition reaction, where the anion reacts with a tethered vinyl sulfide (B99878) to form the bicyclic core of this compound with high stereocontrol. Subsequent functional group manipulations would then lead to the final natural product.

Enantioselective Synthesis of (-)-Galanthamine (Trost et al.)

This highly efficient synthesis of the Alzheimer's drug, (-)-Galanthamine, showcases the power of palladium catalysis in asymmetric synthesis.

Key Experimental Protocol: Asymmetric Allylic Alkylation (AAA) To a solution of the palladium catalyst, Pd₂(dba)₃·CHCl₃ (dibenzylideneacetone) and the chiral ligand in a suitable solvent such as THF, is added the phenolic starting material and a carbonate electrophile. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The desired product is then isolated and purified by column chromatography.

Key Experimental Protocol: Intramolecular Heck Reaction The substrate from the AAA reaction is dissolved in a polar aprotic solvent like DMF or DMA, and a palladium(II) catalyst, such as Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base (e.g., a silver or thallium salt) are added. The reaction mixture is heated to promote the intramolecular cyclization. After completion, the product is isolated and purified.

Enantioselective Synthesis of Crinine-Type Alkaloids (Zhou et al.)

This bio-inspired strategy employs an iridium-catalyzed asymmetric hydrogenation of racemic cycloenones, featuring a stereodivergent resolution.[1]

Key Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation A racemic cycloenone substrate is dissolved in a suitable solvent (e.g., ethanol) in the presence of a chiral iridium catalyst and a base (e.g., KOtBu). The reaction is carried out under a hydrogen atmosphere (1 atm) at room temperature. The reaction proceeds to give the desired hydrogenated products with high enantioselectivity. The products are then separated and purified.[1]

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.

Pearson_Lin_Coccinine Start Chiral Precursor Azaallyl 2-Azaallyl Anion Start->Azaallyl Anion Formation Cycloaddition Intramolecular [π4s+π2s] Cycloaddition Azaallyl->Cycloaddition Core Perhydroindole Core Cycloaddition->Core End This compound Core->End Further Steps

Caption: Synthetic approach to this compound.

Trost_Galanthamine Start Aromatic Precursor AAA Pd-catalyzed Asymmetric Allylic Alkylation Start->AAA Heck_Substrate Heck Precursor AAA->Heck_Substrate Heck Intramolecular Heck Reaction Heck_Substrate->Heck Core Tricyclic Core Heck->Core End (-)-Galanthamine Core->End Final Steps

Caption: Synthesis of (-)-Galanthamine.

Zhou_Crinine Start Racemic Cycloenone Hydrogenation Ir-catalyzed Asymmetric Hydrogenation Start->Hydrogenation Resolution Stereodivergent Resolution Hydrogenation->Resolution Products Enantioenriched Products Resolution->Products End (-)-Crinine Alkaloids Products->End Separation & Elaboration

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the therapeutic potential of (+)-Coccinine and its structurally related Amaryllidaceae alkaloid, montanine (B1251099). The primary focus of this comparison is their in vitro anticancer activity, supported by experimental data from scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a member of the Amaryllidaceae family of alkaloids, a class of natural compounds known for a wide array of biological activities, including antitumor, antiviral, and acetylcholinesterase inhibitory effects. Recent studies have brought attention to the anticancer potential of this compound and its related compounds, such as montanine. Both compounds have been isolated from plant sources like Haemanthus humilis and evaluated for their cytotoxic effects against various human cancer cell lines.[1][2][3][4][5] This guide presents a comparative analysis of their performance in these studies.

Quantitative Data Summary

The anticancer activities of this compound and montanine were evaluated against a panel of six human cancer cell lines. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrate that both compounds exhibit significant cytotoxic activity at low micromolar concentrations.[1][2][3][5]

CompoundBreast (MCF7)Breast (Hs578T)Breast (MDA-MB-231)Colon (HCT-15)Lung (A549)Melanoma (SK-MEL-28)
This compound ActiveActiveActiveActiveActiveInactive
Montanine ActiveActiveActiveActiveActiveActive

Note: Specific IC50 values were not publicly available in the reviewed literature abstracts. The table indicates the reported activity of the compounds against the specified cell lines.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and montanine was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: Human cancer cell lines (MCF7, Hs578T, MDA-MB-231, HCT-15, A549, and SK-MEL-28) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and montanine. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well.

  • Formazan (B1609692) Formation: Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into insoluble purple formazan crystals. The plates are incubated for another few hours to allow for formazan formation.

  • Solubilization: A solubilizing agent, such as DMSO or an SDS-HCl solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates adherence Allow Cells to Adhere (24h) cell_seeding->adherence add_compounds Add this compound & Montanine (various concentrations) adherence->add_compounds incubation Incubate (48-72h) add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Postulated Signaling Pathway

While the precise signaling pathways modulated by this compound and montanine are still under investigation, many anticancer compounds exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, general apoptotic signaling pathway that could be activated by these compounds.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome coccinine This compound / Montanine pro_apoptotic Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) coccinine->pro_apoptotic anti_apoptotic Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2) coccinine->anti_apoptotic mitochondria Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mitochondria anti_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cytochrome_c->apoptosome caspase_9 Caspase-9 Activation apoptosome->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis (Cell Death) caspase_3->apoptosis

References

Safety Operating Guide

Proper Disposal of (+)-Coccinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (+)-Coccinine based on general best practices for handling toxic alkaloids in a laboratory setting. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure compliance with all federal, state, and local regulations.

Hazard Assessment of this compound

Assumed Hazard Classification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral☠️DangerH301: Toxic if swallowed.
Acute Toxicity, Dermal☠️DangerH311: Toxic in contact with skin.
Acute Toxicity, Inhalation☠️DangerH331: Toxic if inhaled.
Serious Eye Damage/Irritationpoważne uszkodzenie oczu/działanie drażniące na oczyDangerH318: Causes serious eye damage.

Note: This classification is assumed based on the toxicological properties of similar alkaloids and should be confirmed with a substance-specific SDS if one becomes available.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following personal protective equipment is mandatory to minimize exposure:

PPE CategorySpecific Requirements
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile) is required.
Eye and Face Protection Chemical safety goggles and a face shield must be worn.
Skin and Body Protection A lab coat, preferably a disposable one, should be worn. Ensure full coverage of arms.
Respiratory Protection When handling the solid compound or when there is a risk of aerosol generation, a properly fitted N95 or higher-level respirator is necessary. All handling of solid this compound should be performed in a certified chemical fume hood.

Spill and Contamination Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately notify others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described in the table above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a damp paper towel to prevent the generation of dust.

    • For Liquid Spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spill.

  • Collect Waste: Carefully scoop the absorbed material or the covered solid into a designated, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and the date. Arrange for disposal through your institution's EHS office.

Proper Disposal Procedures for this compound Waste

The primary and required method for the disposal of this compound is to treat it as hazardous waste. Disposal must be carried out in strict accordance with all applicable federal, state, and local regulations. Under no circumstances should this compound or its solutions be poured down the drain.

Waste Segregation and Collection:

Waste TypeCollection and Labeling Protocol
Solid Waste All solid waste contaminated with this compound (e.g., unused compound, contaminated consumables such as weigh boats, pipette tips, and gloves) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be labeled "Hazardous Waste" and "this compound".
Liquid Waste All liquid waste containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams, especially those containing incompatible chemicals. The container must be labeled "Hazardous Waste" and "this compound".
Sharps Any sharps (e.g., needles, syringes, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Final Disposal:

  • Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. These specialized services will typically use high-temperature incineration for the final destruction of the chemical.

Experimental Protocols and Visualizations

Decontamination of Glassware:

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve and remove the bulk of the this compound residue.

  • Collect Rinse: This initial solvent rinse must be collected as hazardous liquid waste.

  • Wash: After the initial rinse, the glassware can be washed with soap and water as per standard laboratory procedures.

Logical Workflow for this compound Disposal:

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid this compound Waste Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid Liquid this compound Waste Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Labeled Sharps Hazardous Waste Container Sharps->Sharps_Container SAA Secure Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS EHS/Licensed Waste Contractor SAA->EHS Scheduled Pickup Incineration High-Temperature Incineration EHS->Incineration

Caption: Workflow for the segregation and disposal of this compound waste.

Decision-Making for Spill Response:

Caption: Decision-making process for responding to a this compound spill.

Navigating the Safety and Handling of (+)-Coccinine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The responsible handling of any chemical substance is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes. For researchers, scientists, and drug development professionals working with novel or complex compounds, a clear and actionable safety protocol is not just a regulatory requirement but a cornerstone of professional practice. This guide provides essential, immediate safety and logistical information for handling (+)-Coccinine, with a focus on operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the recommended PPE, categorized by the type of protection they offer.

Protection Type Recommended PPE Specifications
Eye Protection Safety glasses with side shields or gogglesMust be ANSI Z87.1 compliant.
Hand Protection Nitrile glovesMinimum thickness of 0.11 mm.
Body Protection Laboratory coatShould be fully buttoned.
Respiratory Protection Use in a well-ventilated area or with a fume hoodN95 respirator if dust or aerosol generation is likely.

Operational Workflow for Handling this compound

A structured workflow is critical to maintaining a safe and efficient research environment. The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh exp_dissolve Dissolve in Solvent prep_weigh->exp_dissolve Transfer exp_react Perform Reaction exp_dissolve->exp_react exp_monitor Monitor Progress exp_react->exp_monitor clean_quench Quench Reaction exp_monitor->clean_quench Completion clean_dispose Dispose of Waste clean_quench->clean_dispose clean_decon Decontaminate Surfaces clean_dispose->clean_decon clean_doff Doff PPE clean_decon->clean_doff

Caption: Workflow for the safe handling of this compound.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. All waste materials contaminated with this compound should be treated as hazardous waste.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed hazardous waste containerCollect all contaminated solids (e.g., weighing paper, gloves).
Liquid Waste Labeled, sealed hazardous waste containerCollect all solutions and solvents containing this compound.
Sharps Puncture-resistant sharps containerDispose of any contaminated needles or glassware.

The logical relationship for the disposal decision-making process is illustrated in the following diagram.

cluster_type start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated is_sharp Is it a sharp? is_contaminated->is_sharp Yes non_haz Non-Hazardous Waste is_contaminated->non_haz No sharps_container Sharps Container is_sharp->sharps_container Yes liquid_or_solid Liquid or Solid? is_sharp->liquid_or_solid No solid_waste Solid Waste Container liquid_waste Liquid Waste Container liquid_or_solid->solid_waste Solid liquid_or_solid->liquid_waste Liquid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.